RMC-4550
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUYEYLZXGGCRD-ORAYPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172651-73-7 | |
| Record name | RMC-4550 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RMC-4550 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Function of RMC-4550, a SHP2 Inhibitor
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key mediator of the RAS-MAPK pathway, integrating signals from multiple receptor tyrosine kinases (RTKs) to regulate cellular proliferation, survival, and differentiation.[3] Dysregulation of SHP2 activity, often through gain-of-function mutations or upstream signaling hyperactivation, is implicated in the pathogenesis of various human cancers, including leukemia, lung cancer, pancreatic cancer, and breast cancer.[4]
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][6] Unlike traditional enzyme inhibitors that target the active site, this compound binds to a different location on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation.[5][7] This mechanism prevents SHP2 from becoming activated, thereby blocking downstream signal transduction. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, presenting key data and experimental methodologies relevant to its development and application.
Mechanism of Action
This compound functions as a "molecular glue" that stabilizes the natural, inactive conformation of SHP2.[8][9] In its basal state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) catalytic domain, blocking the active site and rendering the enzyme inert.[2][9] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or docking proteins via its SH2 domains.[2] This interaction induces a conformational change that releases the PTP domain, activating the enzyme.
This compound binds to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the auto-inhibited state.[5] This binding locks the enzyme in its inactive form, preventing the conformational change required for activation even in the presence of upstream stimuli.[7] Consequently, this compound does not inhibit the isolated catalytic domain of SHP2 but is highly effective against the full-length protein.[6][10] This allosteric mechanism is crucial for its high selectivity over other phosphatases.[6]
Role in Signaling Pathways
SHP2 is a critical node in several oncogenic signaling cascades. By inhibiting SHP2, this compound modulates these pathways to exert its anti-tumor effects.
RAS-MAPK Pathway
The primary role of SHP2 is the positive regulation of the RAS-MAPK (also known as MAPK/ERK) pathway.[3][4] Activated RTKs recruit SHP2, which then dephosphorylates specific substrates, facilitating the assembly of a protein complex involving Grb2 and SOS1.[8] This complex promotes the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling through RAF, MEK, and ERK.[4][11] this compound-mediated inhibition of SHP2 prevents RAS activation, leading to a significant reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway inhibition.[6][12][13] This disruption of the RAS/MAPK pathway is effective in cancers driven by RTK alterations, NF1 loss, and certain KRAS and BRAF mutations that are dependent on upstream signaling.[14]
JAK/STAT Pathway
SHP2 also modulates the JAK/STAT signaling pathway, although its role can be either positive or negative depending on the cellular context.[3] In myeloproliferative neoplasms (MPNs), which are frequently driven by mutated JAK2, SHP2 is involved in signaling downstream of cytokine receptors.[13] Inhibition of SHP2 with this compound has been shown to be effective in preclinical MPN models, particularly in overcoming resistance to JAK2 inhibitors like ruxolitinib.[13][15]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Readout | IC₅₀ Value | Reference(s) |
| Enzymatic | Purified full-length human SHP2 | DiFMUP hydrolysis | 0.583 nM | [7][10] |
| Enzymatic | Purified full-length human SHP2 | Peptide dephosphorylation | 1.55 nM | [6][16] |
| Cellular | PC9 (NSCLC) | pERK inhibition | 39 nM | [6] |
| Cellular | HEK293 (WT SHP2) | pERK inhibition | 49.2 nM | [10] |
| Cellular | KYSE-520 (Esophageal) | pERK inhibition | Not specified | [6] |
| Cellular | FLT3-ITD & KIT mutant AML | Cell viability | Sensitive | [12] |
Table 2: Selectivity and Pharmacokinetic Profile of this compound
| Parameter | Description | Result | Reference(s) |
| Selectivity | Inhibition of SHP2 catalytic domain | No activity up to 10 µM | [6] |
| Inhibition of 14 other phosphatases | No activity up to 10 µM | [6] | |
| Inhibition of 468 protein kinases | No activity up to 10 µM | [6] | |
| ADME/PK | Passive Permeability | High (458 nm/s) | [6] |
| Bioavailability | Moderate to high in preclinical species | [6] | |
| Half-life | Amenable for once-daily oral dosing | [6] |
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other targeted agents across a range of preclinical cancer models.
Monotherapy
As a single agent, this compound inhibits the growth of cancer cells harboring mutations that render them dependent on RTK signaling, such as class 3 BRAF mutations, NF1 loss, and certain KRAS mutations.[14] In patient-derived xenograft (PDX) models of non-small-cell lung cancer, this compound blocked tumor growth and, in some cases, induced tumor shrinkage with minimal side effects.[14] In myeloproliferative neoplasm (MPN) mouse models, daily oral administration of this compound (10 or 30 mg/kg) reduced white blood cell counts, decreased organomegaly, and improved the overall health of the animals.[13][15]
Combination Therapy
A key therapeutic strategy for this compound is its use in combination to overcome or prevent adaptive resistance to other targeted therapies.
-
With ERK Inhibitors: In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models, combining this compound with the ERK inhibitor LY3214996 resulted in synergistic anti-cancer activity, superior MAPK pathway disruption, and significant tumor regression, providing the rationale for the SHERPA clinical trial.[17][18]
-
With JAK2 Inhibitors: In MPN models, this compound synergizes with the JAK2 inhibitor ruxolitinib to enhance growth inhibition, prevent the emergence of persistent (resistant) cells, and increase apoptosis.[15][19]
-
With BCL2 Inhibitors: In FLT3 and KIT mutant Acute Myeloid Leukemia (AML), this compound represses pERK and downregulates the anti-apoptotic protein MCL1, increasing dependency on BCL2.[12] This provides a strong rationale for combining this compound with the BCL2 inhibitor venetoclax, a combination that significantly decreased leukemia burden and improved survival in AML xenograft models.[12]
-
With mTOR Inhibitors: In hepatocellular carcinoma (HCC), mTOR inhibition can lead to the reactivation of RTKs. Co-treatment with this compound blocks this adaptive resistance mechanism, leading to synergistic anti-tumor effects.[20]
Immunomodulatory Functions
Beyond its tumor-intrinsic effects, this compound reshapes the tumor microenvironment (TME) to promote anti-tumor immunity. SHP2 is involved in signaling downstream of immune checkpoint receptors like PD-1.[3][21] Preclinical studies show that this compound treatment can induce a potent anti-tumor immune response. Notably, it drives the selective depletion of protumorigenic M2-polarized macrophages and increases the prevalence of anti-tumorigenic M1 macrophages.[21] This effect appears to be independent of CD8+ T cells and is not observed with checkpoint blockade alone, highlighting a unique immunomodulatory mechanism for SHP2 inhibition.[21]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of this compound.
Protocol: Western Blot for pERK Inhibition
This assay measures the ability of this compound to inhibit SHP2-mediated signaling to ERK.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., PC9, MiaPaCa-2) in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-24 hours to reduce basal signaling.
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with an appropriate growth factor (e.g., 50 ng/mL EGF for 5-10 minutes) to activate RTK signaling.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of pERK to total ERK.
-
Protocol: In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model:
-
Use 6-8 week old immunodeficient mice (e.g., NOD/SCID) for patient-derived or cell-line xenografts.
-
Subcutaneously implant 1-5 million cancer cells (e.g., MiaPaCa-2, MOLM-14) in the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (e.g., n=8-10 mice per group).
-
-
Dosing and Administration:
-
Vehicle Control: Administer the formulation vehicle orally (p.o.) once daily (q.d.).
-
This compound Monotherapy: Administer this compound (e.g., 10-30 mg/kg) dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose) p.o., q.d.[15][20]
-
Combination Therapy: Administer this compound in combination with another agent (e.g., venetoclax at 100 mg/kg) according to the optimized schedule for both drugs.[12]
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.[12]
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics via Western blot for pERK).
-
Conclusion
This compound is a highly potent and selective allosteric inhibitor of SHP2 that effectively abrogates signaling through the RAS-MAPK pathway. Its mechanism of action, which involves stabilizing the auto-inhibited conformation of the enzyme, provides a high degree of selectivity and favorable drug-like properties. Preclinical data strongly support its efficacy as both a monotherapy in cancers with specific genetic vulnerabilities and as a combination agent to overcome adaptive resistance to other targeted therapies. Furthermore, its ability to modulate the tumor microenvironment and stimulate an anti-tumor immune response adds another dimension to its therapeutic potential. The ongoing clinical investigation of SHP2 inhibitors, such as the closely related RMC-4630, will be critical in translating these promising preclinical findings into effective treatments for patients with a wide range of malignancies.[14][22]
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4550: A Technical Guide to a Potent Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RMC-4550, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its investigation.
Core Compound Data
This compound is a critical tool for researchers studying cellular signaling pathways implicated in oncology and other diseases. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2172651-73-7 | [1][2][3][4] |
| Molecular Weight | 437.36 g/mol | [2][5] |
| Molecular Formula | C₂₁H₂₆Cl₂N₄O₂ | [1][4][6] |
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective, allosteric inhibitor of SHP2.[2][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling cascade, a pathway frequently dysregulated in various cancers.
Unlike orthosteric inhibitors that target the active site, this compound binds to a distinct allosteric pocket on the SHP2 protein. This binding stabilizes SHP2 in its auto-inhibited conformation. In this inactive state, the N-SH2 domain of SHP2 blocks its own protein tyrosine phosphatase (PTP) domain, preventing it from dephosphorylating its substrates.
The activation of receptor tyrosine kinases (RTKs) by growth factors normally leads to the recruitment and activation of SHP2. Activated SHP2 then dephosphorylates specific residues on adaptor proteins, such as Grb2-associated binder 1 (GAB1), which facilitates the recruitment of the Son of Sevenless (SOS1) guanine nucleotide exchange factor to the membrane. SOS1, in turn, catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). The phosphorylation of ERK (pERK) leads to its translocation to the nucleus, where it regulates the transcription of genes involved in cell proliferation, differentiation, and survival.
By locking SHP2 in its inactive state, this compound effectively uncouples the upstream RTK signaling from downstream RAS activation, thereby inhibiting the entire MAPK pathway.
Below is a diagram illustrating the SHP2-mediated RAS/MAPK signaling pathway and the point of intervention by this compound.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
RMC-4550: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-4550 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). Developed by Revolution Medicines, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both as a monotherapy and in combination with other targeted agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways it modulates.
Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/mitogen-activated protein kinase (MAPK) and other pro-oncogenic signaling pathways.[1][2] Gain-of-function mutations in PTPN11 are associated with developmental disorders and various malignancies. Furthermore, SHP2 has been implicated in mediating resistance to targeted cancer therapies.[1] These factors make SHP2 a compelling target for therapeutic intervention. This compound emerged from structure-guided drug discovery efforts to identify a highly potent and selective allosteric inhibitor of SHP2.[2] Unlike orthosteric inhibitors that target the catalytic site, allosteric inhibitors like this compound bind to a different site on the enzyme, locking it in an inactive conformation.[3]
Discovery and Selectivity
This compound was identified as a potent and selective allosteric inhibitor of SHP2.[2] It was developed to have a high-quality, drug-like preclinical profile, including moderate to high bioavailability and a half-life suitable for once-daily oral administration.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Enzymatic Assay | Full-length SHP2 | 0.583 - 1.55 | [2][3] |
| Cellular pERK Inhibition | PC9 | 31 - 39 | [2][4] |
| Cellular pERK Inhibition | HEK293 (WT SHP2) | 49.2 | [4] |
| Cellular pERK Inhibition | NCI-H1838 (NF1-mutant) | 29 | |
| Cellular pERK Inhibition | MeWo (NF1-mutant) | 24 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference(s) |
| Bioavailability | Moderate to high | Preclinical species | [1][2] |
| Half-life | Amenable for once-daily oral administration | Preclinical species | [1][2] |
| In Vitro Intrinsic Clearance (hepatocytes) | 3.6-24 µL/min/million cells | Cross-species | [1][2] |
| Passive Permeability | 458 nm/s | [1][2] | |
| Efflux Ratio | 1 | [1][2] |
Mechanism of Action
This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of the wild-type SHP2 enzyme.[3] This mode of inhibition is similar to that of the pioneering SHP2 inhibitor, SHP099. By locking SHP2 in its inactive state, this compound prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling.[3] A key consequence of SHP2 inhibition by this compound is the suppression of the RAS/MAPK signaling pathway, which is aberrantly activated in many cancers.[5] this compound has been shown to reduce the levels of phosphorylated ERK (pERK), a downstream effector of the RAS/MAPK pathway.[2][4]
Signaling Pathways
This compound primarily impacts the RAS/MAPK signaling cascade. It also has effects on the JAK/STAT pathway.
RAS/MAPK Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS/MAPK pathway and the point of intervention for this compound.
Caption: this compound inhibits the SHP2-mediated activation of the RAS/MAPK pathway.
JAK/STAT Signaling Pathway
This compound has also been shown to modulate the JAK/STAT signaling pathway, particularly in the context of myeloproliferative neoplasms (MPNs).[5]
Caption: this compound modulates JAK/STAT signaling through the inhibition of SHP2.
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of this compound. These are generalized protocols based on standard laboratory procedures and information from published studies.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK).
Methodology:
-
Cell Lysis: Cells are treated with this compound for a specified time, then washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-pERK, anti-ERK) overnight at 4°C.
-
Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-scid mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and treated with this compound (e.g., 10 or 30 mg/kg) or vehicle control via oral gavage, typically once daily.[5] In combination studies, this compound has been administered at 10 mg/kg daily.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor efficacy in various preclinical models.
-
Myeloproliferative Neoplasms (MPNs): In a mouse model of MPN, this compound treatment reduced organomegaly and improved the overall health of the animals.[5] It also showed synergistic effects when combined with the JAK inhibitor ruxolitinib.[5]
-
Pancreatic Ductal Adenocarcinoma (PDAC): In KRAS-mutant PDAC models, the combination of this compound and the ERK inhibitor LY3214996 resulted in significant tumor regression.[3]
-
Acute Myeloid Leukemia (AML): this compound has shown efficacy in FLT3 and KIT mutant AML cell lines.
-
Other Solid Tumors: this compound has demonstrated anti-tumor activity in models of lung cancer, melanoma, and colorectal cancer with specific RAS pathway mutations.[5]
Clinical Development
The promising preclinical data for this compound led to the development of its clinical-grade equivalent, RMC-4630, which has advanced into clinical trials for the treatment of various solid tumors.
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism of action and a favorable preclinical profile. Its ability to modulate key oncogenic signaling pathways, particularly the RAS/MAPK pathway, has translated into significant anti-tumor efficacy in a variety of cancer models. The preclinical data strongly support the continued clinical investigation of SHP2 inhibition as a therapeutic strategy for a range of malignancies. The ongoing clinical trials with its equivalent, RMC-4630, will be crucial in determining the ultimate clinical utility of this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
RMC-4550: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4550 is a potent and selective, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1][2][3][4] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 is a convergent node in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][5] Dysregulation of the SHP2-mediated RAS-MAPK pathway is a common driver in a variety of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive summary of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket in SHP2 and stabilizing it in an auto-inhibited conformation.[3] This prevents the interaction of SHP2 with its upstream activators and downstream substrates, effectively blocking signal transduction.[1] A primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-MAPK pathway, leading to reduced phosphorylation of ERK (extracellular signal-regulated kinase).[5][6] This disruption of oncogenic signaling has been shown to inhibit cancer cell proliferation and survival in various preclinical models.[1][2]
References
RMC-4550: A Technical Guide to SHP2 Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical validation of RMC-4550, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). The data presented herein supports the critical role of SHP2 in oncogenic signaling and validates its inhibition as a therapeutic strategy in various cancer types.
Executive Summary
This compound is a preclinical, orally bioavailable small molecule that targets the SHP2 phosphatase. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that promotes the activation of the RAS/mitogen-activated protein kinase (MAPK) pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers. This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those with mutations in receptor tyrosine kinases like FLT3 and KIT, as well as KRAS-mutant pancreatic cancer.[3][4] This guide will detail the mechanism of action, preclinical efficacy, and experimental methodologies used to validate this compound as a targeted cancer therapeutic.
Mechanism of Action: Allosteric Inhibition of SHP2
This compound functions as an allosteric inhibitor, binding to and stabilizing the auto-inhibited conformation of the wild-type SHP2 enzyme.[5] This mode of inhibition is similar to that of the well-characterized SHP2 inhibitor, SHP099.[5] By locking SHP2 in its inactive state, this compound prevents its interaction with upstream activators and subsequent dephosphorylation of its substrates, thereby inhibiting downstream RAS/MAPK signaling.[2][6] This leads to a reduction in phosphorylated ERK (pERK), a key biomarker of pathway inhibition.[1][3][7]
Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS/MAPK signaling cascade and the point of intervention for this compound.
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated across various cancer models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Assay Type | System | IC50 | Reference |
| Enzymatic Assay | Purified, activated full-length human SHP2 | 1.55 nM | [1] |
| Enzymatic Assay | Purified, activated full-length human SHP2 | 0.583 nM | [5] |
| Cellular Assay (pERK readout) | PC9 cells | 39 nM | [1] |
| Cellular Assay (pERK readout) | PC9 cells | 31 nM | [8] |
| Cellular Assay (pERK readout) | HEK293 cells (wild-type SHP2) | 49.2 nM | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Reference |
| Esophageal Cancer | KYSE-520 xenograft | This compound (dose-dependent) | Dose-dependent efficacy and pERK inhibition | [1] |
| Acute Myeloid Leukemia | Molm14 xenograft | This compound (30 mg/kg) + Venetoclax (100 mg/kg) | Significantly decreased leukemia burden and improved survival (p<0.001) | [3] |
| Pancreatic Cancer | MiaPaCa-2 xenograft | This compound | Partially effective at reducing tumor growth | [4] |
| Pancreatic Cancer | KCPmut orthotopic | This compound + LY3214996 | Significant tumor regression | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.
SHP2 Enzymatic Assay
Objective: To determine the in vitro potency of this compound against purified SHP2 enzyme.
Protocol:
-
Purified full-length wild-type SHP2 enzyme is incubated with a di-phosphotyrosine peptide to induce activation.[5][8]
-
A serial dilution of this compound is added to the activated enzyme.
-
The reaction is initiated by the addition of a fluorogenic substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[8]
-
The initial rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pERK Inhibition Assay
Objective: To measure the effect of this compound on SHP2-mediated signaling in a cellular context.
Protocol:
-
Cancer cell lines (e.g., PC9, HEK293) are seeded in 96-well plates and allowed to adhere overnight.[1][8]
-
Cells are treated with increasing concentrations of this compound for a specified period (e.g., 1 hour).[8]
-
For some models, cells are stimulated with a growth factor (e.g., EGF) to activate the RTK-SHP2-RAS pathway.[8]
-
Cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are determined by a quantitative immunoassay (e.g., ELISA, Western blot).
-
The ratio of pERK to total ERK is calculated, and IC50 values are determined from the dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Protocol:
-
Human cancer cells (e.g., KYSE-520, Molm14) are implanted subcutaneously or orthotopically into immunocompromised mice.[1][3][4]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound, alone or in combination with other agents, is administered orally at a specified dose and schedule.[3]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., pERK levels).
-
Animal body weight and overall health are monitored to assess tolerability.
Experimental Workflow Diagram
Combination Strategies
The central role of SHP2 in mediating resistance to other targeted therapies has prompted the investigation of this compound in combination regimens.
-
With BCL2 Inhibitors: In FLT3 and KIT mutant Acute Myeloid Leukemia (AML), this compound has been shown to synergize with the BCL2 inhibitor Venetoclax.[3] this compound modulates the expression of pro- and anti-apoptotic proteins, increasing the dependency on BCL2 and priming cells for apoptosis induced by Venetoclax.[3]
-
With ERK Inhibitors: For KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), where RAS is a primary oncogenic driver, co-inhibition of SHP2 with an ERK inhibitor (LY3214996) has demonstrated synergistic anti-cancer activity.[4] This combination leads to a more profound disruption of the MAPK pathway and increased apoptosis compared to single-agent treatments.[4] This preclinical evidence has supported the initiation of a clinical trial (SHERPA; NCT04916236) to investigate this combination in patients.[4][9]
-
With JAK2 Inhibitors: In preclinical models of myeloproliferative neoplasms (MPNs), this compound has shown efficacy both as a single agent and in combination with the JAK2 inhibitor ruxolitinib.[7] SHP2 inhibition can overcome ruxolitinib persistence by preventing the reactivation of pERK.[7][10]
Logical Relationship Diagram for Combination Therapy
Conclusion
The comprehensive preclinical data for this compound strongly validates SHP2 as a therapeutic target in a variety of cancers. Its potent and selective allosteric inhibition of SHP2 effectively downregulates the RAS/MAPK pathway, leading to anti-tumor effects both as a monotherapy and in combination with other targeted agents. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of SHP2 inhibition. The promising preclinical results have paved the way for the clinical investigation of SHP2 inhibitors in patients with difficult-to-treat malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 3. ashpublications.org [ashpublications.org]
- 4. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Allosteric Inhibition of SHP2 by RMC-4550: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. RMC-4550 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Introduction to SHP2 and Its Role in Cancer
SHP2 is a ubiquitously expressed protein that is crucial for normal development and cellular function. Structurally, it contains two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, resulting in auto-inhibition.
Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on activated RTKs or their associated docking proteins via its SH2 domains. This binding event induces a conformational change that relieves the auto-inhibition, allowing the PTP domain to dephosphorylate its substrates. A primary role of activated SHP2 is to dephosphorylate specific residues on scaffold proteins like Gab1, which in turn promotes the recruitment and activation of the guanine nucleotide exchange factor SOS1, leading to the activation of RAS and the subsequent MAPK signaling cascade.[1]
Gain-of-function mutations in PTPN11 are associated with developmental disorders such as Noonan syndrome and are also found in several types of cancer, particularly hematologic malignancies. Furthermore, SHP2 has been implicated in mediating resistance to targeted therapies that inhibit upstream components of the MAPK pathway.[2]
This compound: An Allosteric Inhibitor of SHP2
This compound is a small molecule inhibitor that targets an allosteric pocket on SHP2, distinct from the active site.[3] This allosteric binding stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[3] By preventing the conformational change required for activation, this compound inhibits SHP2's phosphatase activity and downstream signaling.[4][5]
Mechanism of Allosteric Inhibition
This compound binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[4][5] This binding event acts as a "molecular glue," holding the inhibitory N-SH2 domain in place over the PTP active site.[6] Consequently, even in the presence of upstream activating signals (e.g., phosphorylated RTKs), SHP2 remains in its closed, inactive conformation, unable to dephosphorylate its substrates and propagate the signal to RAS.
Quantitative Data for this compound
The following tables summarize the in vitro and cellular potency of this compound against SHP2.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference(s) |
| Biochemical (Cell-free) | Full-length SHP2 | 1.55 | [7][8][9] |
| Biochemical (Cell-free) | Full-length SHP2 | 0.583 | [3][10] |
| Biochemical (Cell-free) | SHP2 Catalytic Domain | >10,000 | [3][7][8] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Readout | IC50 (nM) | Reference(s) |
| PC9 | pERK | 39 | [7][8] |
| PC9 | pERK | 31 | [11] |
| HEK293 (WT SHP2) | pERK (EGF stimulated) | 49.2 | [3][11] |
| Calu-1 | pERK | 7 | [12] |
Table 3: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Activity | Reference(s) |
| Protein Phosphatases | 14 other phosphatases | No significant activity up to 10 µM | [7][8] |
| Protein Kinases | 468 kinases | No significant activity up to 10 µM | [7][8] |
SHP2 Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the canonical RAS-MAPK signaling pathway and highlights the central role of SHP2, which is the target of this compound.
References
- 1. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Preclinical Safety Profile of RMC-4550: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety profile of RMC-4550, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2). The document synthesizes available data from in vivo studies, detailing the methodologies of key experiments and presenting quantitative data in a structured format. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the preclinical assessment of this compound.
Introduction to this compound and its Mechanism of Action
This compound is an investigational small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various human cancers. By allosterically inhibiting SHP2, this compound prevents the dephosphorylation of key signaling molecules, thereby disrupting downstream signal transduction and inhibiting the growth of tumors with specific mutations, such as those in KRAS, NF1, and certain BRAF classes.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound within the RAS/MAPK signaling cascade.
Preclinical Safety and Tolerability Studies
The preclinical safety of this compound has been evaluated in multiple animal models, primarily in the context of its anti-tumor efficacy. The available data consistently indicate that this compound is generally well-tolerated at efficacious doses, both as a monotherapy and in combination with other targeted agents.
Combination Therapy Tolerability in Murine Models
A key study by Frank et al. (2022) investigated the tolerability of this compound in combination with the ERK inhibitor LY3214996 in non-tumor-bearing wild-type and NOD-scid gamma (NSG) mice. This study is crucial for defining the safety profile of this compound in a combination setting.
The following workflow outlines the methodology used in the tolerability study.
The study identified a maximum tolerated dose (MTD) for the combination of this compound and LY3214996. The primary dose-limiting toxicity observed was weight loss, particularly in the NSG mouse strain.
| Dose Level | This compound (mg/kg) | LY3214996 (mg/kg) | Mouse Strain | Outcome |
| d8 | 10 | 100 | Wild-type & NSG | Well-tolerated |
| d9 | 30 | 100 | Wild-type | Well-tolerated |
| d9 | 30 | 100 | NSG | Dose-limiting weight loss |
Table 1: Summary of Combination Tolerability Study Results
Monotherapy Safety Observations
While comprehensive toxicology studies on this compound as a single agent are not extensively detailed in the public domain, several efficacy studies in preclinical cancer models provide qualitative safety assessments.
-
General Tolerability: Across multiple studies in patient-derived xenograft (PDX) models of non-small-cell lung cancer, this compound was reported to be well-tolerated, causing minimal side effects in the animals while effectively blocking tumor growth or inducing tumor shrinkage[1].
-
Improved Health in Disease Models: In a mouse model of myeloproliferative neoplasms (MPNs), treatment with this compound was associated with improved overall health, as indicated by increased body weight and reduced organomegaly (spleen and liver) compared to vehicle-treated animals[2].
-
Hematological Effects: In the same MPN model, this compound treatment led to a significant reduction in white blood cells, monocytes, and neutrophils[2]. This on-target effect is consistent with the role of the MAPK pathway in hematopoiesis and is an important consideration for clinical development.
Discussion and Future Directions
The available preclinical data suggest that this compound has a favorable safety profile at doses that demonstrate anti-tumor activity. The primary dose-limiting toxicity observed in combination studies was weight loss, a common finding in animal studies of anti-cancer agents. The observed hematological effects in a myeloproliferative neoplasm model are likely on-target and require careful monitoring in clinical trials.
It is important to note that a complete preclinical safety assessment, including formal toxicology studies under Good Laboratory Practice (GLP) conditions, is necessary for regulatory submissions. Such studies typically include single-dose and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent), safety pharmacology studies to assess effects on vital organ systems (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays. While the detailed results of these studies for this compound are not publicly available, the consistent reports of good tolerability in efficacy studies provide a strong foundation for its continued clinical development.
For a complete and definitive understanding of the preclinical safety profile of this compound, access to the full toxicology reports submitted to regulatory agencies would be required. Researchers and drug development professionals should consider the currently available data as a strong indicator of a manageable safety profile, while anticipating the need for careful safety monitoring in human clinical trials.
References
In Vivo Pharmacokinetics of RMC-4550: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4550 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), regulating the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4] Dysregulation of the RAS/MAPK pathway is a key driver in many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the publicly available in vivo pharmacokinetic data and related experimental methodologies for this compound.
Pharmacokinetic Profile of this compound
While detailed quantitative in vivo pharmacokinetic parameters for this compound are not extensively available in the public domain, preclinical studies have characterized its profile as favorable for clinical development.
Summary of Preclinical Pharmacokinetic and ADME Properties
| Parameter | Species/System | Observation | Citation |
| Bioavailability | Preclinical Species | Moderate to high | [5] |
| Half-life | Preclinical Species | Amenable to once-daily oral administration | [5] |
| In Vitro Intrinsic Clearance | Cross-species hepatocytes | Low to moderate (3.6-24 µL/min/million cells) | [5] |
| Passive Permeability | In vitro assay | High (458 nm/s) | [5] |
| Efflux Ratio | In vitro assay | 1 | [5] |
| Tissue Distribution | Murine Pancreatic Cancer Model | Slower initial penetration into cancerous tissue compared to healthy pancreas, with levels becoming similar after 8 hours. | [6] |
Experimental Protocols
Detailed experimental protocols for dedicated pharmacokinetic studies of this compound are not fully disclosed in the available literature. However, information from various preclinical efficacy studies provides insight into the methodologies used.
In Vivo Efficacy and Pharmacokinetic Analysis in a Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
-
Animal Model: Mice bearing subcutaneously transplanted human PDAC cell lines.[6]
-
Formulation and Administration: this compound was administered daily via oral gavage. The vehicle for administration was a solution of 50 mM Sodium Citrate Buffer (pH 4), 1% Hydroxyethylcellulose, 0.25% Tween, and 0.05% Antifoam A concentrate.[6]
-
Dosing: In combination studies, this compound was administered at 10 mg/kg.[6] Other studies in different cancer models have used 10 mg/kg and 30 mg/kg as single agents.[7][8]
-
Sample Collection for Pharmacokinetics: Following the treatment period and euthanasia, tumors were excised. Half of the tumor was utilized for pharmacokinetic analysis.[6]
-
Bioanalytical Method: The concentration of this compound in the homogenized tumor samples was determined using liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS). The specific ion pair used for detection was 437.0/279.9.[6]
Visualizations
SHP2-Mediated RAS/MAPK Signaling Pathway
Caption: SHP2's role in the RAS/MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Assessment
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. anygenes.com [anygenes.com]
The Allosteric SHP2 Inhibitor RMC-4550: A Deep Dive into its Modulation of the RAS/MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of RMC-4550, a potent and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. A critical node in the RAS/MAPK signaling cascade, SHP2 has emerged as a compelling target for therapeutic intervention in a wide range of cancers driven by aberrant RAS/MAPK pathway activation. This document details the effects of this compound on this pathway, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action: Allosteric Inhibition of SHP2
This compound is a small molecule that functions as an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), an enzyme encoded by the PTPN11 gene.[1] Unlike orthosteric inhibitors that compete with the substrate at the active site, this compound binds to a tunnel-like allosteric site on SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing its activation.[2]
SHP2 plays a crucial role as a positive regulator of the RAS/MAPK signaling pathway, acting downstream of receptor tyrosine kinases (RTKs).[1] Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated docking proteins, such as GAB1. This recruitment leads to a conformational change in SHP2, exposing its catalytic domain and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, a key step in the activation of RAS. By locking SHP2 in its inactive state, this compound effectively decouples RTK signaling from RAS activation, leading to a downstream suppression of the entire MAPK cascade (RAF-MEK-ERK).[3] This ultimately results in reduced cell proliferation and survival in cancer cells dependent on this pathway.[2]
Figure 1: Mechanism of action of this compound on the RAS/MAPK pathway.
Quantitative Preclinical Efficacy
This compound has demonstrated potent and selective inhibitory activity in a variety of preclinical models, including enzymatic assays, cell-based assays, and in vivo tumor models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | Full-length SHP2 | 0.583 | --INVALID-LINK--[2] |
| Enzymatic Assay | Full-length SHP2 | 1.55 | --INVALID-LINK--[4] |
| Cellular pERK Assay | PC9 | 31 | --INVALID-LINK--[2] |
| Cellular pERK Assay | PC9 | 39 | --INVALID-LINK--[4] |
| Cellular pERK Assay | HEK293 (WT SHP2) | 49.2 | --INVALID-LINK--[2] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| KYSE-520 Esophageal Cancer Xenograft | Dose-dependent | Inhibition of tumor ERK phosphorylation and tumor growth. | --INVALID-LINK--[4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (MiaPaCa-2) | 10 mg/kg, daily, oral gavage | Partial reduction in tumor growth compared to vehicle. | --INVALID-LINK--[5] |
| PDAC Xenograft (MiaPaCa-2) | This compound (10 mg/kg) + LY3214996 (100 mg/kg) | Significant tumor regression. | --INVALID-LINK--[5] |
| Myeloproliferative Neoplasm (MPN) Mouse Model (MPL-W515L) | 10 or 30 mg/kg, once daily | Antagonized MPN phenotype, reduced white blood cells, monocytes, and neutrophils. | --INVALID-LINK-- |
Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Cell Viability and Apoptosis Assays
Objective: To determine the effect of this compound on cancer cell proliferation and induction of apoptosis.
Protocol Outline:
-
Cell Culture: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KCP_K2101, MiaPaCa-2, Panc10.05) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, both as a single agent and in combination with other inhibitors (e.g., the ERK inhibitor LY3214996).
-
Viability Assessment (e.g., CellTiter-Blue® Assay):
-
After a 72-hour incubation with the drug(s), a resazurin-based reagent is added to the wells.
-
Viable cells metabolize resazurin into the fluorescent product resorufin.
-
Fluorescence is measured to quantify cell viability.
-
-
Apoptosis Assessment (e.g., Caspase 3/7 Assay):
-
Cells are treated with the drug(s) for up to 76 hours.
-
A reagent containing a substrate for cleaved caspase 3/7 is added.
-
The cleavage of the substrate by active caspases in apoptotic cells generates a luminescent or fluorescent signal, which is measured over time.
-
-
Data Analysis: IC50 values are calculated from dose-response curves for cell viability. The fold change in apoptosis is determined by comparing treated cells to vehicle-treated controls. Synergy between drug combinations is often assessed using the Bliss independence model.[6]
Figure 2: Generalized workflow for in vitro cell viability and apoptosis assays.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Protocol Outline:
-
Animal Models: Immunocompromised mice (e.g., NOD scid gamma - NSG) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human pancreatic cancer cells (e.g., MiaPaCa-2) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 200 mm³). Mice are then randomized into different treatment cohorts (vehicle, this compound alone, combination therapy).[5]
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 50 mM Sodium Citrate Buffer pH 4 with 1% Hydroxyethylcellulose, 0.25% Tween, and 0.05% Antifoam A) and administered daily via oral gavage.[5]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint: The study is concluded after a predetermined period (e.g., 21 days) or when tumors reach a maximum allowed size. Tumors may be excised for further analysis (e.g., Western blotting for pERK levels).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the anti-tumor efficacy of the different treatments.
Figure 3: Workflow for in vivo tumor xenograft studies.
Clinical Development and Future Directions
The promising preclinical data for this compound led to the development of its clinical-grade analogue, RMC-4630 . This compound is currently being evaluated in clinical trials for patients with advanced solid tumors harboring specific mutations in the RAS/MAPK pathway.[3]
One notable clinical study is the SHERPA trial (NCT04916236) , a Phase 1/1b study investigating the combination of RMC-4630 (a SHP2 inhibitor) and LY3214996 (an ERK inhibitor) in patients with metastatic KRAS-mutant colorectal cancer, pancreatic cancer, and non-small cell lung cancer.[7] The rationale for this combination is to vertically inhibit the RAS/MAPK pathway at two critical nodes, potentially overcoming adaptive resistance mechanisms and leading to more durable anti-tumor responses.[5]
The development of this compound and its clinical successor, RMC-4630, represents a significant advancement in the pursuit of targeted therapies for RAS-driven cancers. The ongoing clinical investigations will be crucial in defining the therapeutic potential of SHP2 inhibition, both as a monotherapy and in combination with other targeted agents, for patients with these challenging malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
RMC-4550: A Comprehensive Technical Guide to its Phosphatase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-4550 is a potent and highly selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Its remarkable selectivity is crucial for its therapeutic potential, minimizing off-target effects and enhancing its safety profile. This technical guide provides an in-depth analysis of the selectivity of this compound against other phosphatases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Introduction to this compound and SHP2
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK signaling pathway, which is frequently dysregulated in human cancers. This compound is an allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling.[1][2] This mode of action contrasts with active-site inhibitors, which often suffer from a lack of selectivity due to the conserved nature of phosphatase catalytic domains.
Quantitative Selectivity Profile of this compound
This compound exhibits exceptional selectivity for SHP2. Extensive preclinical studies have demonstrated its lack of inhibitory activity against a broad panel of other protein phosphatases and kinases.
Table 1: Potency and Selectivity of this compound
| Target | IC50 (nM) | Concentration for Selectivity Screen (µM) | % Inhibition at 10 µM |
| SHP2 (full-length, activated) | 1.55 | N/A | N/A |
| SHP2 (catalytic domain) | >10,000 | 10 | No detectable activity |
| Panel of 14 other protein phosphatases * | >10,000 | 10 | No detectable activity |
| Panel of 468 protein kinases | >10,000 | 10 | No detectable activity |
*The specific identities of the 14 other protein phosphatases in the screening panel are not publicly disclosed in the primary literature.
Experimental Protocols
The determination of this compound's selectivity involves rigorous biochemical assays. The following sections detail the typical methodologies employed.
In Vitro Phosphatase Activity Assay (Fluorescence-Based)
This assay is a standard method for determining the potency and selectivity of phosphatase inhibitors.
Objective: To measure the enzymatic activity of various phosphatases in the presence of this compound and determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).
Materials:
-
Purified recombinant human phosphatases (full-length SHP2, SHP2 catalytic domain, and the panel of other phosphatases).
-
This compound (solubilized in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35).
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Microplate reader capable of fluorescence detection (Excitation: ~358 nm, Emission: ~450 nm).
-
384-well assay plates.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the final desired concentrations.
-
Enzyme Preparation: The purified phosphatases are diluted in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Assay Reaction:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted enzyme to each well and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate to each well.
-
-
Data Acquisition: The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader. The rate of the reaction (increase in fluorescence over time) is proportional to the phosphatase activity.
-
Data Analysis: The reaction rates are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. For the selectivity screen, the percent inhibition at a single high concentration (e.g., 10 µM) is calculated relative to the vehicle control.
Cellular pERK Assay
This assay assesses the ability of this compound to inhibit SHP2 signaling in a cellular context.
Objective: To measure the inhibition of ERK phosphorylation (a downstream effector of the SHP2-RAS-MAPK pathway) in cells treated with this compound.
Materials:
-
Cancer cell line known to be dependent on SHP2 signaling (e.g., PC9, KYSE-520).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK (pERK) and anti-total-ERK.
-
Western blot or ELISA reagents.
Procedure:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound for a specific duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Detection of pERK and total ERK: The levels of phosphorylated ERK and total ERK are measured using either Western blotting or a quantitative ELISA.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The results are then plotted against the this compound concentration to determine the cellular IC50.
Visualizing Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway and Point of this compound Inhibition
Caption: SHP2 signaling pathway and the allosteric inhibition by this compound.
Experimental Workflow for this compound Selectivity Profiling
Caption: Workflow for determining the selectivity of this compound.
Logical Relationship of this compound Selectivity
Caption: this compound demonstrates high selectivity for full-length SHP2.
Conclusion
This compound is a paradigm of a highly selective, allosteric inhibitor. Its specificity for full-length, activated SHP2, with a lack of activity against its own catalytic domain and a wide range of other phosphatases and kinases, underscores its precision as a therapeutic agent.[3] The detailed experimental protocols and data presented in this guide provide a comprehensive understanding of the rigorous evaluation that forms the basis of this compound's selectivity profile, making it a valuable tool for researchers in the field of oncology and drug discovery.
References
Methodological & Application
RMC-4550 In Vitro Assay Protocols: A Detailed Application Note for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for key in vitro assays to characterize the activity of RMC-4550, a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). This compound has demonstrated significant anti-tumor activity in preclinical models by modulating the RAS/MAPK signaling pathway.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of SHP2 inhibitors. It includes methodologies for a biochemical SHP2 inhibition assay, a cellular phospho-ERK (pERK) inhibition assay, a 3D cell viability assay, and an apoptosis assay. Additionally, it presents quantitative data for this compound's inhibitory activity and visual diagrams of the experimental workflows and the targeted signaling pathway.
Introduction
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[3][4] It is a key positive regulator of the RAS/MAPK signaling cascade, which is frequently hyperactivated in various human cancers.[1][5] this compound is an allosteric inhibitor that stabilizes SHP2 in its auto-inhibited conformation.[6] This mode of action prevents the dephosphorylation of SHP2 substrates, thereby attenuating RAS activation and downstream signaling, leading to reduced cancer cell proliferation and survival.[1][5] The following protocols provide a framework for the in vitro assessment of this compound's potency and cellular effects.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical SHP2 Inhibition | Full-length SHP2 | IC50 | 0.583 nM | [6] |
| Biochemical SHP2 Inhibition | Full-length SHP2 | IC50 | 1.55 nM | [4] |
| Cellular pERK Inhibition | PC9 | IC50 | 39 nM | [4] |
| Cellular pERK Inhibition | HEK293 (WT SHP2) | IC50 | 49.2 nM | [7] |
| 3D Cell Proliferation | KRAS-mutant cancer cell lines | - | Varies by line | [8] |
Experimental Protocols
Biochemical SHP2 Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified full-length SHP2 using a fluorogenic substrate.
Workflow:
Caption: Workflow for the biochemical SHP2 inhibition assay.
Materials:
-
Full-length recombinant human SHP2 protein
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)[9]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[10][11]
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100, 1 mg/mL BSA)
-
This compound
-
DMSO
-
384-well black, shallow polystyrene plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)[12]
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the SHP2 activating peptide to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add full-length SHP2 enzyme to all wells except for the no-enzyme control. The final concentration of SHP2 should be in the low nanomolar range (e.g., 0.5 nM) and optimized for linear reaction kinetics.[13]
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. A typical final concentration is 10 µM.[13]
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal kinetically for 30 minutes at room temperature.[13]
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic reads.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized reaction rates against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the RAS/MAPK pathway, in a cellular context.
Workflow:
Caption: Workflow for the cellular pERK inhibition assay.
Materials:
-
Cancer cell line of interest (e.g., PC9, HEK293)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Growth factor (e.g., Epidermal Growth Factor - EGF)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.[14]
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 5-10 minutes to induce ERK phosphorylation.[7][14]
-
Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities. Normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK levels against the logarithm of this compound concentration to determine the IC50 value.
3D Cell Viability Assay (CellTiter-Glo® 3D)
This assay measures cell viability in a 3D spheroid culture model by quantifying ATP, an indicator of metabolically active cells.
Workflow:
Caption: Workflow for the 3D cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Ultra-low attachment (ULA) 96-well plates
-
This compound
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in ULA 96-well plates at a density that allows for spheroid formation (e.g., 1,000-5,000 cells/well).
-
Culture for 3-4 days to allow for spheroid formation.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the spheroids with the diluted this compound or vehicle control.
-
Incubate for 72-96 hours.
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[15]
-
Place the plate on a shaker for 5 minutes to induce cell lysis.[15]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Workflow:
Caption: Workflow for the apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and incubate for 24 hours to allow for attachment.[16]
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a duration determined to be optimal for apoptosis induction (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the fold-change in caspase activity.
Signaling Pathway
This compound inhibits SHP2, which is a critical node in the RAS/MAPK signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and ERK, which ultimately promotes cell proliferation and survival. By allosterically inhibiting SHP2, this compound prevents this cascade from being initiated.
Caption: this compound inhibits SHP2, blocking the RAS/MAPK pathway.
References
- 1. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 2. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Protein Tyrosine Phosphatase Activity Dependent on SH2 Domain-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for RMC-4550 in KRAS Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The landscape of KRAS-targeted therapies is rapidly evolving, with the development of inhibitors that target specific KRAS mutations, such as KRAS G12C.
RMC-4550 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a critical signaling node that functions upstream of RAS, linking receptor tyrosine kinase (RTK) activation to RAS-GTP loading and subsequent activation of downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway. In KRAS mutant cancers, SHP2 activity can contribute to sustained RAS pathway signaling and mediate adaptive resistance to targeted therapies. By inhibiting SHP2, this compound can suppress this signaling cascade, leading to reduced proliferation and induction of apoptosis in susceptible cancer cell lines.
These application notes provide a summary of the preclinical data on this compound in KRAS mutant cell lines and detailed protocols for key in vitro assays to evaluate its activity.
Mechanism of Action and Signaling Pathway
This compound allosterically inhibits SHP2, stabilizing it in an inactive conformation. This prevents the dephosphorylation of SHP2 substrates, including the scaffold protein GAB1, which is crucial for the recruitment of the GRB2-SOS1 complex to the plasma membrane. The inhibition of this process leads to a reduction in RAS-GTP loading and subsequent downregulation of the MAPK signaling pathway. This mechanism is particularly relevant in cancers that rely on upstream RTK signaling for sustained KRAS activity.
Application Notes and Protocols for RMC-4550 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4550 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that promotes the activation of the RAS/MAPK pathway, a key driver of cell proliferation and survival in many cancers, including non-small cell lung cancer (NSCLC).[2][3] In NSCLC, oncogenic mutations in genes such as KRAS, EGFR, and ALK can lead to hyperactivation of the RAS/MAPK pathway. This compound has demonstrated preclinical efficacy in NSCLC models by inhibiting SHP2-dependent signaling, leading to reduced tumor growth. These application notes provide a summary of key data and detailed protocols for the use of this compound in NSCLC research.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket on the SHP2 protein, stabilizing it in an auto-inhibited conformation.[1] This prevents the catalytic domain from accessing its substrates, thereby blocking downstream signaling through the RAS-RAF-MEK-ERK pathway. The inhibition of SHP2 by this compound effectively decouples the RAS/MAPK pathway from upstream growth factor signals.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound in NSCLC models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Mutation | IC50 Value | Assay Type | Reference |
| Enzymatic Activity | Purified full-length human SHP2 | N/A | 0.583 nM | Biochemical Assay | [1] |
| pERK Inhibition | PC9 | EGFR exon 19 del | 31 nM | Western Blot | |
| pERK Inhibition | HEK293 (expressing wild-type SHP2) | N/A | 49.2 nM | Western Blot | |
| Cell Viability | KRAS-mutant human NSCLC cell lines | KRAS G12C | Stronger reduction in viability in combination with RMC-4998 | Cell Viability Assay | [4] |
Table 2: In Vivo Efficacy of this compound in NSCLC Patient-Derived Xenograft (PDX) Models
| PDX Model | Mutation | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| LUN092 | KRAS G12C | 10 | 65% TGI | |
| LUN092 | KRAS G12C | 30 | 96% TGI | |
| LUN156 | KRAS G12C | 10 | 75% TGI | |
| LUN156 | KRAS G12C | 30 | 89% TGI | |
| LUN023 | BRAF D594N | 10 | 91% TGI | |
| LUN023 | BRAF D594N | 30 | -34% Regression | |
| TH77 | NF1 S1759C | 30 | 69% TGI |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (pERK) Inhibition
This protocol describes the methodology to assess the inhibition of ERK phosphorylation in NSCLC cell lines following treatment with this compound.
Materials:
-
NSCLC cell lines (e.g., PC9, NCI-H358)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, mouse anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed NSCLC cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Drug Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for 1-2 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize pERK levels to total ERK and the loading control.
-
Protocol 2: Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of NSCLC cells using a tetrazolium-based assay (e.g., MTT or WST-1).
Materials:
-
NSCLC cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-10 µM) in a final volume of 200 µL per well. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of solubilization solution and incubate overnight at 37°C.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Efficacy Study in NSCLC Patient-Derived Xenograft (PDX) Models
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in NSCLC PDX models.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cryopreserved or freshly passaged NSCLC PDX tissue
-
Surgical instruments
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Thaw cryopreserved PDX tissue or harvest fresh tumor tissue from a donor mouse.
-
Cut the tumor into small fragments (approximately 3x3x3 mm).
-
Anesthetize the recipient mice.
-
Implant one tumor fragment subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation in the vehicle at the desired concentration.
-
Administer this compound (e.g., 10 or 30 mg/kg) or vehicle to the mice daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³).
-
Euthanize the mice and excise the tumors.
-
Tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for pERK) or fixed in formalin for immunohistochemistry.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of SHP2 in NSCLC and for preclinical evaluation of SHP2 inhibition as a therapeutic strategy. The protocols provided herein offer a framework for conducting key experiments to assess the efficacy and mechanism of action of this compound in NSCLC models. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-4550 in Pancreatic Ductal Adenocarcinoma (PDAC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with activating mutations in the KRAS oncogene present in over 90% of cases.[1][2] The RAS-MAPK signaling pathway is a critical driver of PDAC proliferation and survival. RMC-4550 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a key signaling node that functions upstream of RAS.[1] By stabilizing SHP2 in its inactive conformation, this compound blocks signal transduction from receptor tyrosine kinases (RTKs) to RAS, thereby inhibiting the MAPK pathway. Preclinical studies have demonstrated that while this compound as a single agent has modest effects in KRAS-mutant models, its combination with downstream inhibitors, particularly the ERK inhibitor LY3214996, leads to synergistic anti-tumor activity and significant tumor regression in various PDAC models.[1][2]
These application notes provide a summary of the preclinical data for this compound in PDAC models and detailed protocols for key in vitro and in vivo experiments to evaluate its efficacy.
Data Presentation
In Vitro Efficacy of this compound and LY3214996 Combination
The combination of this compound and the ERK1/2 inhibitor LY3214996 has been shown to synergistically inhibit the proliferation of various human and murine KRAS-mutant PDAC cell lines.
| Cell Line | KRAS Mutation | This compound IC50 (µM) | LY3214996 IC50 (µM) | Combination Effect |
| MiaPaCa-2 | G12C | >10 | ~1-5 | Synergistic inhibition of cell proliferation |
| Panc10.05 | G12D | >10 | ~1-5 | Synergistic inhibition of cell proliferation |
| KCP_K2101 (murine) | G12D | Not specified | Not specified | Synergistic inhibition of cell proliferation |
Note: IC50 values are approximate and based on graphical data from Frank et al., 2022. The study demonstrated synergy across a range of concentrations.[1]
In Vivo Efficacy of this compound and LY3214996 Combination
The combination of this compound and LY3214996 has demonstrated significant tumor growth inhibition and regression in preclinical PDAC xenograft and orthotopic models.[1]
| Model Type | Cell Line/Origin | Treatment Groups | Key Findings |
| Subcutaneous Xenograft | MiaPaCa-2 | Vehicle, this compound (10 mg/kg), LY3214996 (100 mg/kg), Combination | Combination treatment led to significant tumor volume reduction.[1] |
| Orthotopic Model (immunocompetent) | KCPmut (murine) | Vehicle, this compound, LY3214996, Combination | Combination therapy was the most effective and induced significant tumor regression.[1] |
| Patient-Derived Xenograft (PDX) | PDX354 (KRAS G12V) | Vehicle, Combination (various schedules) | All combination treatment schedules resulted in significant tumor growth inhibition. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the RAS-MAPK Pathway
Caption: Mechanism of this compound in the RAS-MAPK pathway.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo PDAC xenograft studies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and LY3214996 on PDAC cell lines.
Materials:
-
PDAC cell lines (e.g., MiaPaCa-2, Panc10.05)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
LY3214996 (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend PDAC cells in complete growth medium.
-
Seed 2,000 cells per well in 100 µL of medium into 96-well plates.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and LY3214996 in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with equivalent DMSO concentration).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves and calculate IC50 values using a non-linear regression model.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot for MAPK Pathway Inhibition
This protocol is for assessing the inhibition of the MAPK pathway by analyzing the phosphorylation of a downstream effector of ERK, such as RSK-1.
Materials:
-
PDAC cell lines
-
6-well plates
-
This compound and LY3214996
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK-1, anti-total-RSK-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed PDAC cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, LY3214996, their combination, or vehicle control for the desired time points (e.g., 6, 72, 144 hours).[1]
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK-1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total RSK-1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 3: PDAC Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous PDAC xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
PDAC cell line (e.g., MiaPaCa-2)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
This compound and LY3214996 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest PDAC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (width² x length)/2.
-
When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, LY3214996, combination).[1]
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.
-
Conclusion
This compound, particularly in combination with the ERK inhibitor LY3214996, represents a promising therapeutic strategy for KRAS-mutant pancreatic ductal adenocarcinoma. The provided protocols offer a framework for the preclinical evaluation of this compound in relevant PDAC models. Careful execution of these experiments will be crucial in further elucidating the therapeutic potential of targeting the SHP2-RAS-MAPK axis in this challenging disease.
References
- 1. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of RMC-4550 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4550 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), cytokine receptors, and integrins. It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway and is also involved in modulating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical mouse models.
Table 1: In Vivo Dosing Regimens for this compound in Mouse Models
| Mouse Model | Cancer Type | This compound Dose (mg/kg) | Route of Administration | Dosing Schedule | Reference |
| MPLW515L bone marrow transplant | Myeloproliferative Neoplasms | 10 or 30 | Oral Gavage | Once daily | [3] |
| MiaPaCa-2 Xenograft | Pancreatic Ductal Adenocarcinoma | Not specified as single agent | Oral Gavage | Daily for 21 days | [1] |
| Hepatocellular Carcinoma | Hepatocellular Carcinoma | 30 | Oral Gavage | Daily | |
| Patient-Derived Xenograft (PDX) | Pancreatic Ductal Adenocarcinoma | Not specified as single agent | Oral Gavage | Daily for 14 days | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value | Mouse Model/Conditions | Reference |
| Pharmacokinetics | |||
| Bioavailability | Moderate to high | Preclinical species | |
| Half-life | Amenable for once-daily oral administration | Preclinical species | |
| Pharmacodynamics | |||
| pERK Inhibition | Dose-dependent reduction | In vivo models | [3] |
| pSTAT5 Modulation | Increased pSTAT5(Y694) in drug-naïve cells | In vivo models | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration to mice. A common vehicle for similar SHP2 inhibitors is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile, purified water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle (0.5% HPMC in Water):
-
Weigh the required amount of HPMC. For example, to prepare 10 mL of vehicle, weigh 50 mg of HPMC.
-
Heat approximately half of the final volume of sterile water to 60-70°C.
-
Slowly add the HPMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the HPMC is dispersed, add the remaining volume of cold sterile water and continue stirring until the solution is clear and uniform.
-
Allow the vehicle to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during administration.
-
Example Calculation for a 10 mg/kg dose:
-
Assume an average mouse weight of 20 g (0.02 kg).
-
Dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg.
-
Assume an administration volume of 100 µL (0.1 mL) per mouse.
-
Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL.
-
For 10 mice, total volume needed is 10 * 0.1 mL = 1 mL. Prepare 1.5 mL to be safe.
-
Weight of this compound needed = 2 mg/mL * 1.5 mL = 3 mg.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a more uniform consistency.
-
Store the suspension at 4°C, protected from light, for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.
-
Protocol 2: In Vivo Administration of this compound via Oral Gavage in a Xenograft Mouse Model
This protocol outlines the procedure for administering this compound to mice bearing subcutaneous xenograft tumors.
Materials:
-
Prepared this compound suspension
-
Appropriate mouse strain (e.g., NOD scid gamma (NSG) mice) bearing established tumors (e.g., 100-200 mm³)
-
Sterile oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
1 mL sterile syringes
-
70% ethanol
-
Animal balance
Procedure:
-
Animal Handling and Preparation:
-
Handle mice gently to minimize stress.
-
Weigh each mouse accurately before each dosing to calculate the precise volume of the this compound suspension to be administered.
-
The typical administration volume is 5-10 µL/g of body weight.
-
-
Dosing Procedure:
-
Thoroughly vortex the this compound suspension to ensure it is homogenous before drawing it into the syringe.
-
Draw the calculated volume of the suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Avoid entering the trachea.
-
Slowly dispense the suspension into the stomach.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a few minutes after dosing for any signs of distress, such as coughing or difficulty breathing.
-
-
Treatment Schedule:
-
Administer this compound or vehicle control once daily, or as determined by the experimental design.
-
Continue treatment for the specified duration (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Monitor tumor growth by caliper measurements two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for pERK and pSTAT5).
-
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action on the RAS/MAPK Signaling Pathway
References
- 1. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RMC-4550 in Patient-Derived Xenograft (PDX) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4550 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by positively regulating the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[1] In various cancers, aberrant SHP2 activity, often downstream of receptor tyrosine kinases (RTKs), contributes to oncogenesis and resistance to targeted therapies. This compound stabilizes the auto-inhibited conformation of SHP2, thereby preventing its activation and subsequent downstream signaling.[1] Preclinical studies, including those utilizing patient-derived xenograft (PDX) models, have demonstrated the anti-tumor efficacy of this compound in a range of solid tumors and hematological malignancies, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and acute myeloid leukemia (AML).[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in PDX studies.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding locks SHP2 in a closed, inactive conformation, preventing the PTP domain from accessing its substrates. The inhibition of SHP2 by this compound leads to the suppression of the RAS-MAPK signaling cascade, resulting in reduced phosphorylation of ERK (pERK), a key downstream effector.[1][3] This ultimately inhibits cancer cell proliferation and survival.
Quantitative Data from Preclinical PDX Studies
The efficacy of this compound has been evaluated in various PDX models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound Monotherapy in PDX Models
| Tumor Type | PDX Model | Treatment | Dosing Schedule | Outcome | Reference |
| NSCLC (BRAFD594N) | LUN023 | This compound (10 mg/kg) | Daily Oral Gavage | 91% Tumor Growth Inhibition (TGI) | [4] |
| NSCLC (BRAFD594N) | LUN023 | This compound (30 mg/kg) | Daily Oral Gavage | -34% Regression | [4] |
| NSCLC (BRAFN581D) | LUN037 | This compound (10 mg/kg) | Daily Oral Gavage | 48% TGI | [4] |
| NSCLC (BRAFN581D) | LUN037 | This compound (30 mg/kg) | Daily Oral Gavage | 71% TGI | [4] |
| NSCLC (NF1S1759C) | TH77 | This compound (30 mg/kg) | Daily Oral Gavage | 69% TGI | [4] |
| NSCLC (KRASG12C) | LUN092 | This compound (10 mg/kg) | Daily Oral Gavage | 65% TGI | [4] |
| NSCLC (KRASG12C) | LUN092 | This compound (30 mg/kg) | Daily Oral Gavage | 96% TGI | [4] |
| NSCLC (KRASG12C) | LUN156 | This compound (10 mg/kg) | Daily Oral Gavage | 75% TGI | [4] |
| NSCLC (KRASG12C) | LUN156 | This compound (30 mg/kg) | Daily Oral Gavage | 89% TGI | [4] |
Table 2: In Vivo Efficacy of this compound Combination Therapy in PDX Models
| Tumor Type | PDX Model | Treatment | Dosing Schedule | Outcome | Reference |
| AML (FLT3-ITD) | - | This compound (30 mg/kg) + Venetoclax (100 mg/kg) | Orally, 5 times a week for 28 days | Markedly decreased %hCD45 in blood and spleen | [3] |
| Pancreatic (KRASG12D) | PDX354 | This compound (10 mg/kg) + LY3214996 (ERK inhibitor) | Daily Oral Gavage for 14 days | Significant tumor volume reduction and tumor weight decrease | [5] |
| Pancreatic (KRASG12D) | PDX354 | This compound (10 mg/kg) + LY3214996 (ERK inhibitor) | 5 days on / 2 days off | Significant tumor volume reduction and tumor weight decrease | [5] |
Experimental Protocols
The following protocols provide a general framework for conducting PDX studies with this compound. Specific details may need to be optimized based on the PDX model and research question.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of fresh human tumor tissue into immunocompromised mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Culture medium (e.g., DMEM/F12) with antibiotics
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tissue Processing:
-
Immediately after surgical resection, place the tumor tissue in a sterile container with culture medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt forceps.
-
(Optional) Mix the tumor fragments with Matrigel (50-100 µL).
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by caliper measurement.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse can be euthanized, and the tumor can be harvested for expansion into subsequent passages or for cryopreservation.
-
Protocol 2: In Vivo Administration of this compound
This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sonicator
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a dosing volume of 200 µL).
-
Sonicate the suspension until it is homogeneous. Prepare fresh daily.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the body weight of the mouse to calculate the exact dosing volume.
-
Fill a syringe with the appropriate volume of the this compound suspension.
-
Attach an oral gavage needle to the syringe.
-
Carefully insert the gavage needle into the esophagus of the mouse.
-
Slowly administer the suspension.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol 3: Efficacy Evaluation
This protocol describes the monitoring of tumor growth and other efficacy endpoints.
Materials:
-
Digital calipers
-
Analytical balance
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.
-
-
Body Weight Measurement:
-
Measure the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
-
Tumor Growth Inhibition (TGI) Calculation:
-
At the end of the study, calculate the TGI using the following formula: % TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Protocol 4: Pharmacodynamic and Toxicity Analysis
This protocol outlines the collection and processing of tissues for downstream analysis.
Materials:
-
Anesthetics
-
Surgical instruments
-
Tubes for sample collection (e.g., cryovials, formalin-filled jars)
-
Liquid nitrogen
-
Reagents for protein extraction and Western blotting
-
Reagents for histological staining (e.g., hematoxylin and eosin)
Procedure:
-
Tissue Collection:
-
At the study endpoint (or at specified time points), euthanize the mice.
-
Surgically excise the tumor.
-
Divide the tumor into sections for different analyses (e.g., snap-freeze in liquid nitrogen for Western blotting, fix in 10% neutral buffered formalin for histology).
-
Collect vital organs (e.g., liver, spleen, kidneys) for toxicity assessment and fix in formalin.
-
-
Pharmacodynamic Analysis (pERK Levels):
-
Homogenize the snap-frozen tumor tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the level of pERK inhibition.
-
-
Toxicity Assessment:
-
Process the formalin-fixed organs for paraffin embedding.
-
Section the paraffin blocks and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should examine the H&E-stained slides for any signs of tissue damage or toxicity.
-
Conclusion
This compound is a promising targeted therapy for cancers with aberrant RAS/MAPK pathway signaling. Patient-derived xenograft models provide a valuable preclinical platform to evaluate the efficacy of this compound, both as a monotherapy and in combination with other agents. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of robust and reproducible PDX studies to further investigate the therapeutic potential of this novel SHP2 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RMC-4550 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4550 is a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] By stabilizing SHP2 in an auto-inhibited conformation, this compound prevents its activation and subsequent downstream signaling, leading to the suppression of cell proliferation and survival in various cancer models.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding locks SHP2 in a closed, inactive conformation, preventing its interaction with upstream activators and downstream substrates. The primary downstream effect of SHP2 inhibition by this compound is the suppression of the RAS-RAF-MEK-ERK signaling cascade.[3][5]
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| SHP2 Enzymatic IC50 | 0.583 nM | [6] |
| SHP2 Full-Length Enzyme IC50 | 0.58 nM | [7] |
| SHP2 (activated, full length) IC50 | 1.55 nM | [8] |
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | Assay | IC50 | Reference |
| PC9 | Non-Small Cell Lung Cancer | EGFR mutant | pERK Inhibition | 31 nM | [5] |
| HEK293 (wild-type SHP2) | Embryonic Kidney | Wild-type | pERK Inhibition (EGF stimulated) | 49.2 nM | [5] |
| Calu-1 | Non-Small Cell Lung Cancer | KRAS G12C | pERK Inhibition | 7 nM | [7] |
| KYSE-520 | Esophageal Cancer | - | - | 4550 nM | [6] |
| NCI-H2122, Calu-1 | Non-Small Cell Lung Cancer | KRAS G12C | 3D Cell Proliferation | Insensitive | [7] |
| Various KRAS G12 mutant lines | Various | KRAS G12 | 3D Cell Proliferation | < 2 µM | [7] |
| Molm14, MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Cell Viability | Sensitive | [9] |
| Kasumi1, SKNO1 | Acute Myeloid Leukemia | KIT mutant | Cell Viability | Sensitive | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 534.6 g/mol ), dissolve 5.346 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months) or at -80°C for extended periods (up to 6 months).[6]
Cell Culture Treatment with this compound
Materials:
-
Cancer cell lines of interest (e.g., KRAS-mutant, BRAF-mutant, or NF1-mutant lines)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Cell Seeding:
-
Culture cells in the appropriate complete medium to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the desired plate format at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Assessing the Cellular Effects of this compound
A. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Following the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
B. Western Blot Analysis of pERK Inhibition
-
Cell Lysis:
-
After a short-term treatment with this compound (e.g., 1-4 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of pERK inhibition.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of SHP2 in cellular signaling and for exploring its therapeutic potential in cancers with aberrant RAS/MAPK pathway activation. The protocols outlined above provide a framework for utilizing this compound in cell culture-based experiments. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Careful attention to detail, including proper handling of the compound and appropriate controls, will ensure the generation of reliable and reproducible data.
References
- 1. medkoo.com [medkoo.com]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols: RMC-4550 in Combination with ERK Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. However, targeting single nodes within this pathway often leads to adaptive resistance, limiting the long-term efficacy of monotherapies.[1][2] A promising strategy to overcome this challenge is the vertical inhibition of the pathway at multiple levels.
This document provides detailed application notes and protocols for the combined use of RMC-4550, a potent and selective allosteric inhibitor of SHP2, and an ERK inhibitor.[3][4] SHP2 is a protein tyrosine phosphatase that acts upstream of RAS, while ERK is the final kinase in the MAPK cascade.[1][5] Preclinical studies have demonstrated that this combination therapy leads to synergistic anti-tumor activity in various cancer models, particularly those with KRAS mutations, such as pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer.[5][6][7] The dual blockade of SHP2 and ERK leads to a more profound and sustained inhibition of the MAPK pathway, resulting in enhanced apoptosis and tumor regression compared to single-agent treatments.[6][7][8]
These application notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of the this compound and ERK inhibitor combination in preclinical cancer models.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of this compound in combination with an ERK inhibitor (e.g., LY3214996) in pancreatic cancer cell lines.
Table 1: In Vitro Cell Viability (IC50, µM) of this compound and ERK Inhibitor as Single Agents and in Combination
| Cell Line | KRAS Mutation | This compound IC50 (µM) | ERK Inhibitor IC50 (µM) | Combination Index (CI)* |
| MiaPaCa-2 | G12C | >10 | ~1.5 | < 0.75 (Synergistic) |
| Panc-1 | G12D | >10 | ~2.0 | < 0.75 (Synergistic) |
| KCP-K2101 | G12D | ~5.0 | ~1.0 | < 0.75 (Synergistic) |
*Combination Index (CI) scores below 0.75 indicate synergism. Data is representative of findings from multiple studies.[2]
Table 2: In Vivo Tumor Growth Inhibition in Pancreatic Cancer Xenograft Models
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle | Daily | 0 | Control group |
| This compound | Daily | ~30% | Moderate tumor growth inhibition |
| ERK Inhibitor | Daily | ~40% | Moderate tumor growth inhibition |
| This compound + ERK Inhibitor | Daily | >80% with some tumor regression | Significant synergistic anti-tumor effect |
Data is a generalized representation from preclinical xenograft studies.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Vertical MAPK Inhibition
Caption: Vertical inhibition of the MAPK pathway by this compound and an ERK inhibitor.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound and ERK inhibitor combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound and an ERK inhibitor, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2, Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and ERK inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the ERK inhibitor in culture medium. For combination studies, prepare a matrix of concentrations. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and calculate the Combination Index (CI) using software like CompuSyn to assess synergy.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is for assessing the inhibition of ERK phosphorylation.
Materials:
-
Treated cell lysates or tumor homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2, rabbit anti-cleaved caspase-3
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and capture the chemiluminescent signal.
-
Stripping and Re-probing: To assess total ERK and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
In Vivo Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound and ERK inhibitor formulations for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, ERK inhibitor, Combination). Administer treatments as per the determined dosing schedule (e.g., daily oral gavage).[9]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting or immunohistochemistry for p-ERK and cleaved caspase-3, to confirm target engagement and mechanism of action in vivo.
Immunohistochemistry (IHC) for Cleaved Caspase-3
This protocol is for detecting apoptosis in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: rabbit anti-cleaved caspase-3
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval solution.
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., streptavidin-HRP and DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip.
-
Analysis: Analyze the slides under a microscope to quantify the percentage of apoptotic cells.
Conclusion
The combination of this compound and an ERK inhibitor represents a rational and promising therapeutic strategy for cancers driven by aberrant MAPK pathway signaling. The protocols and data presented in these application notes provide a framework for researchers to further investigate this combination therapy in preclinical settings. Rigorous in vitro and in vivo experimentation is crucial to elucidate the full potential of this approach and to guide its clinical development for the benefit of cancer patients.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Cancer Histology Core [pathbio.med.upenn.edu]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 8. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RMC-4550 and Immunotherapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and available clinical data for the combination of the SHP2 inhibitor RMC-4550 (also known as RMC-4630) with immunotherapy. Detailed protocols for key preclinical experiments are included to facilitate further research and development in this promising area of oncology.
Introduction
This compound is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in many human cancers. Beyond its role in tumor cell proliferation, SHP2 is also implicated in modulating the tumor microenvironment and immune responses.[1][2] Preclinical studies have demonstrated that this compound can induce anti-tumor immunity, providing a strong rationale for its combination with immune checkpoint inhibitors.[1][2]
Preclinical Data Summary
Monotherapy Activity of this compound in Syngeneic Mouse Models
Preclinical studies in immunocompetent mouse models have shown that this compound as a single agent can induce anti-tumor immunity, with efficacy comparable to or greater than checkpoint blockade in some models.[1][2]
This compound in Combination with Anti-PD-1 Therapy
The combination of this compound with an anti-PD-1 antibody has demonstrated additive or synergistic anti-tumor activity in preclinical models.[1][2] This enhanced efficacy is associated with favorable modulation of the tumor microenvironment.
Table 1: Summary of Preclinical Efficacy Data for this compound and Anti-PD-1 Combination
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Key Findings |
| CT26 (Colon Carcinoma) | This compound | Significant | Not specified | Additive anti-tumor activity with checkpoint blockade.[1] |
| MC38 (Colon Adenocarcinoma) | This compound + Anti-PD-1 | Not specified | Observed in some mice | Additive anti-tumor activity.[1] |
Mechanism of Action: Remodeling the Tumor Microenvironment
This compound treatment has been shown to remodel the immunosuppressive tumor microenvironment:
-
Macrophage Repolarization: this compound leads to a direct and selective depletion of protumorigenic M2 macrophages and an increase in anti-tumor M1 macrophages.[1] This effect is attributed to the attenuation of CSF1 receptor signaling.[1]
-
T-Cell Infiltration: Inhibition of SHP2 with this compound modulates T-cell infiltrates within the tumor, similar to the effects of checkpoint blockade.[1]
Clinical Studies
A Phase 1 clinical trial (NCT04330664) is currently evaluating the safety and efficacy of RMC-4630 (this compound) in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] As of the latest available information, quantitative results from this trial have not been publicly released. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.
Experimental Protocols
In Vivo Syngeneic Mouse Model Protocol (Adapted)
This protocol is adapted from methodologies described in preclinical studies of this compound and other targeted therapies.[4][5]
Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT26, MC38)
-
6-8 week old female BALB/c or C57BL/6 mice
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Dosing:
-
Administer this compound daily via oral gavage at a dose of 30 mg/kg.[2]
-
Administer the anti-PD-1 antibody intraperitoneally at a dose of 10 mg/kg twice a week.
-
-
Efficacy Readouts:
-
Continue to measure tumor volume every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and excise tumors for further analysis.
-
Tumor Microenvironment Analysis by Flow Cytometry (Adapted Protocol)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound and/or anti-PD-1.
Materials:
-
Excised tumors
-
Tumor dissociation kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b, anti-CD206, anti-MHCII)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumors into small pieces.
-
Digest the tumor tissue using a tumor dissociation kit according to the manufacturer's instructions.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with RPMI-1640 + 10% FBS.
-
-
Staining:
-
Count the cells and resuspend at a concentration of 1 x 10^6 cells/100 µL in FACS buffer.
-
Block Fc receptors with anti-CD16/32 for 10-15 minutes.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations (e.g., T cells, macrophages, M1/M2 macrophage subsets).
-
Visualizations
Caption: this compound and Anti-PD-1 Signaling Pathway Inhibition.
Caption: Preclinical Experimental Workflow.
References
- 1. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RMC-4550 for Inducing Antitumor Immunity
For Research Use Only. Not for use in diagnostic procedures.
Abstract
RMC-4550 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction and cancer pathogenesis.[1] By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling through the RAS-MAPK pathway.[2][3] Preclinical studies have revealed a dual mechanism of action for this compound: direct inhibition of RAS pathway-dependent tumor growth and profound modulation of the tumor microenvironment to stimulate robust antitumor immunity.[4][5] These application notes provide a summary of the key findings, quantitative data, and detailed protocols for researchers investigating the immunomodulatory properties of this compound.
Mechanism of Action: SHP2 Inhibition
SHP2 is a crucial node in cellular signaling, integrating signals from multiple receptor tyrosine kinases (RTKs) to activate the RAS-MAPK pathway.[1] In many cancers, this pathway is hyperactivated, driving cell proliferation and survival. This compound binds to an allosteric pocket of SHP2, locking the enzyme in its auto-inhibited state and preventing its activation.[3] This decouples upstream growth factor signaling from RAS activation, leading to reduced downstream ERK phosphorylation and inhibition of tumor cell growth.[2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 3. medkoo.com [medkoo.com]
- 4. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
RMC-4550 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for RMC-4550, a potent and selective allosteric inhibitor of SHP2. The information is designed to assist researchers in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is readily soluble in DMSO, and various suppliers provide data on the solubility concentrations in this solvent.
Q2: How should I store the solid compound and its stock solution?
A2: Solid this compound should be stored at -20°C for long-term stability. A stock solution in DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Q3: What is the mechanism of action of this compound?
A3: this compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to a site distinct from the active site, stabilizing SHP2 in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling pathways, most notably the RAS-MAPK pathway, which is often hyperactivated in various cancers.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Possible Cause: this compound has low aqueous solubility. Direct dilution of a concentrated DMSO stock solution into aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media can lead to precipitation.
Solutions:
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in DMSO before the final dilution into your aqueous buffer or media. This gradual decrease in DMSO concentration can help maintain solubility.
-
Use of a Co-solvent: For in vivo studies, a formulation containing a co-solvent and a surfactant has been reported. A similar approach can be adapted for in vitro experiments. For example, a vehicle consisting of 50 mM sodium citrate buffer (pH 4) with 1% hydroxyethylcellulose, 0.25% Tween 80, and 0.05% Antifoam A has been used.[2] The use of a small percentage of a surfactant like Tween 80 or Pluronic F-68 in your final aqueous solution may improve solubility.
-
Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound. However, be cautious about the potential for degradation with prolonged heating.
-
Sonication: Brief sonication of the solution in an ultrasonic bath can aid in dissolving precipitated compound.
Issue 2: Loss of this compound Activity in Long-Term Cell Culture Experiments
Possible Cause: The stability of this compound in cell culture media at 37°C over extended periods (e.g., beyond 24-48 hours) may be limited. The compound could degrade or be metabolized by the cells.
Solutions:
-
Replenish the Compound: For long-term experiments, consider replacing the media with freshly prepared media containing this compound every 24-48 hours.
-
Monitor Compound Levels: If you have access to analytical techniques like HPLC or LC-MS, you can monitor the concentration of this compound in the cell culture supernatant over time to determine its stability under your specific experimental conditions.
-
Use a Higher Initial Concentration: Based on stability data, you may need to use a higher initial concentration to ensure that the effective concentration remains within the desired range for the duration of the experiment.
Issue 3: Inconsistent Results in Cell-Based Assays
Possible Cause: Inconsistent results can arise from various factors, including incomplete solubilization of this compound, variability in cell seeding density, or issues with the assay itself.
Solutions:
-
Ensure Complete Solubilization: Before adding this compound to your cells, visually inspect the solution to ensure there is no precipitate. If necessary, use the solubilization techniques mentioned in Issue 1.
-
Consistent Cell Seeding: Ensure that cells are evenly seeded across all wells of your microplate. Variations in cell number will lead to variability in the assay readout.
-
Optimize Assay Protocol: For colorimetric assays like MTT or MTS, ensure that the incubation time with the reagent is optimized for your cell line and experimental conditions. Also, be mindful of potential interference from the compound with the assay reagents.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any effects of the solvent on the cells.
Data Presentation
Table 1: this compound Solubility in DMSO
| Supplier | Concentration |
| Selleck Chemicals | 100 mg/mL (228.64 mM) |
| MedChemExpress | 100 mg/mL (228.64 mM) |
| Cayman Chemical | Soluble in DMSO |
| AOBIOUS | Soluble in DMSO |
Note: The reported solubility can vary between batches and suppliers. It is always recommended to perform a small-scale solubility test.
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Reported Stability |
| Solid | -20°C | ≥ 2 years |
| DMSO Stock Solution | -20°C | At least 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution in aliquots at -20°C.
-
For your experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations. For example, to get a final concentration of 10 µM in your cell culture well, you might prepare a 1 mM intermediate stock.
-
Dilute the intermediate DMSO stock solution 1:100 into your cell culture medium. For example, add 1 µL of a 1 mM stock to 99 µL of media to get a final concentration of 10 µM. The final DMSO concentration should be kept below 0.5% to minimize solvent toxicity to the cells.
-
Mix the working solution thoroughly by gentle vortexing or pipetting before adding to the cells.
Protocol 2: Western Blot for Phospho-ERK (pERK) Inhibition
-
Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (prepared as described in Protocol 1) for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Secondary Antibody and Detection: The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
References
Optimizing RMC-4550 concentration for IC50 determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RMC-4550 in IC50 determination experiments.
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors during drug dilution or reagent addition, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. To minimize edge effects, avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media. |
| No Dose-Dependent Inhibition Observed | This compound concentration range is too low or too high. The chosen cell line may be insensitive to SHP2 inhibition. The incubation time may be insufficient. | Perform a preliminary experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify an effective range. Confirm that the cell line has a functional RAS/MAPK pathway that is sensitive to SHP2 inhibition. Optimize the incubation time (e.g., 24, 48, 72 hours) as the effect of this compound can be time-dependent.[1] |
| IC50 Value Significantly Different from Published Data | Differences in experimental conditions such as cell line passage number, cell density, serum concentration in the media, or the specific viability assay used.[2] | Standardize your protocol as much as possible. Use low-passage number cells and maintain consistent seeding densities. Be aware that serum components can sometimes interfere with compound activity.[3] Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental goals. |
| Poor Curve Fit (Low R-squared value) | Suboptimal concentration spacing, insufficient data points, or issues with the highest or lowest concentrations (e.g., solubility problems at high concentrations, no inhibition at low concentrations). | Use a logarithmic or semi-logarithmic dilution series with at least 6-8 concentrations to generate a complete sigmoidal curve. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Visually inspect the wells with the highest concentration for any signs of precipitation. |
| Inconsistent Results Between Biochemical and Cell-Based Assays | The compound may have poor cell permeability or be subject to cellular efflux pumps. The target may be in an inactive conformation within the cell. | These discrepancies are not uncommon.[2] Biochemical assays measure direct target engagement, while cell-based assays reflect the compound's overall effect in a complex biological system. The observed cellular IC50 will integrate factors like membrane transport and off-target effects. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[4] SHP2 is a protein tyrosine phosphatase that plays a positive regulatory role in the RAS/MAPK signaling pathway.[4] By binding to an allosteric pocket, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its signaling activity and inhibiting downstream pathways like the RAS/MAPK pathway that are critical for cell proliferation and survival.[4][5]
2. Which signaling pathway does this compound target?
This compound targets the SHP2-mediated activation of the RAS/MAPK signaling pathway.[5][6] This pathway is frequently hyperactivated in various cancers due to mutations in upstream receptor tyrosine kinases (RTKs), RAS, or other components.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 6. ashpublications.org [ashpublications.org]
RMC-4550 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of RMC-4550 in cellular assays, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately activating the RAS/MAPK signaling pathway. This compound binds to a pocket on SHP2, stabilizing it in an inactive conformation and thereby preventing its function.
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of SHP2 phosphatase activity. This leads to a reduction in the dephosphorylation of SHP2 substrates and subsequent downstream signaling events. A common and reliable biomarker for this compound's on-target activity in cells is the dose-dependent inhibition of ERK phosphorylation (pERK).
Q3: Has this compound been profiled for off-target activities?
A3: Yes, this compound has been profiled for selectivity. According to available data, this compound is highly selective for SHP2. It has been reported to have no detectable inhibitory activity at concentrations up to 10 µM against the catalytic domain of SHP2, a panel of 14 other protein phosphatases, and a comprehensive panel of 468 protein kinases.[1]
Q4: I am observing unexpected phenotypic changes in my cells upon this compound treatment that do not seem to be related to RAS/MAPK pathway inhibition. What could be the cause?
A4: While this compound is highly selective, it is essential to consider several factors. First, ensure that the observed phenotype is not a downstream consequence of potent and sustained SHP2 inhibition, which can have broad cellular effects. Second, consider the possibility of off-target effects that may not have been captured in the selectivity panels, especially at high concentrations of the inhibitor. It is always recommended to use the lowest effective concentration of this compound and to include appropriate controls, such as a structurally related inactive compound if available, or to confirm the phenotype with a different SHP2 inhibitor.
Q5: Are there any known off-target effects of other SHP2 inhibitors that I should be aware of when interpreting my data?
A5: While this compound itself has a clean off-target profile based on available data, it's worth noting that some other SHP2 allosteric inhibitors have been reported to have off-target effects. For example, some have been shown to inhibit autophagy in a SHP2-independent manner. When comparing your results with this compound to those obtained with other SHP2 inhibitors, it is crucial to be aware of their respective selectivity profiles.
Troubleshooting Guides
Issue 1: Inconsistent pERK Inhibition Results
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying dependence on SHP2 signaling. Confirm that your cell line of choice is sensitive to SHP2 inhibition. Consider using a positive control cell line known to be responsive to this compound. |
| Compound Potency/Degradation | Ensure the this compound stock solution is prepared correctly and has not degraded. Store the compound as recommended by the supplier. It is advisable to prepare fresh dilutions for each experiment. |
| Assay Timing and Kinetics | The kinetics of pERK inhibition and potential rebound can vary. Perform a time-course experiment to determine the optimal endpoint for measuring pERK inhibition in your specific cell line and experimental conditions. |
| Serum Concentration | The presence of growth factors in the serum can significantly impact the RAS/MAPK pathway. If you are not seeing robust pERK inhibition, consider serum-starving your cells before stimulation and treatment with this compound. |
| Antibody Quality | The quality of antibodies used for western blotting or other immunoassays is critical. Validate your pERK and total ERK antibodies to ensure they are specific and provide a good signal-to-noise ratio. |
Issue 2: Cellular Toxicity Observed at High Concentrations
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Although this compound is highly selective, cellular toxicity at high concentrations could be due to off-target activities. Perform a dose-response curve to determine the therapeutic window for on-target pERK inhibition versus cytotoxicity in your cell line. |
| On-Target Toxicity | In some cell lines, sustained and potent inhibition of the RAS/MAPK pathway can lead to cell death. This may be an expected on-target effect. Correlate the cytotoxicity with the extent of pERK inhibition. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). |
Quantitative Data Summary
This compound In Vitro Potency and Selectivity
| Target/Assay | IC50/Activity | Notes |
| SHP2 (full-length, biochemical assay) | 1.55 nM | Potent on-target inhibition. |
| pERK inhibition (PC9 cells) | 39 nM | Demonstrates cellular on-target activity. |
| SHP2 catalytic domain | No inhibition up to 10 µM | Allosteric mechanism of action confirmed.[1] |
| Panel of 14 protein phosphatases | No inhibition up to 10 µM | High selectivity against other phosphatases.[1] |
| Panel of 468 protein kinases | No inhibition up to 10 µM | High selectivity against a broad range of kinases.[1] |
Experimental Protocols
Protocol 1: pERK Inhibition Assay in Cultured Cells
This protocol describes a general method for assessing the on-target activity of this compound by measuring the inhibition of ERK phosphorylation.
Materials:
-
Cell line of interest cultured in appropriate growth medium
-
This compound
-
Growth factor (e.g., EGF, FGF) if required for pathway stimulation
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are attached, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 1-2 hours).
-
Stimulation (if necessary): If the pathway is not constitutively active, add the appropriate growth factor to stimulate the RAS/MAPK pathway for a predetermined optimal time (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies according to standard western blotting procedures.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR thermocycler)
-
Lysis equipment (e.g., for freeze-thaw cycles)
-
Western blotting or ELISA equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to a high confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells by scraping and wash them with PBS containing protease inhibitors.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures for a set time (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by a method such as freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of the Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of SHP2 protein by western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified SHP2-mediated RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing pERK inhibition by this compound.
References
Overcoming resistance to RMC-4550 in cancer cells
Welcome to the technical support center for RMC-4550. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway.[3][4] By binding to the autoinhibited conformation of SHP2, this compound stabilizes its inactive state.[1] This prevents the dephosphorylation of its substrates, thereby inhibiting downstream signaling through the RAS-RAF-ERK and other pathways, which are often hyperactivated in cancer.[3][4][5]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: this compound has demonstrated preclinical efficacy in a range of cancer models, including those with mutations in the RAS pathway.[6] Specifically, it has been shown to inhibit cancer growth in various subtypes of non-small cell lung cancer, melanoma, colorectal, and pancreatic cancer cells.[6] It has also shown activity in acute myeloid leukemia (AML) with FLT3 and KIT mutations, as well as in myeloproliferative neoplasms (MPNs).[7][8]
Q3: What are the known mechanisms of resistance to SHP2 inhibitors like this compound?
A3: Resistance to SHP2 inhibitors can arise through several mechanisms. One key mechanism is the reactivation of the MAPK pathway through bypass signaling.[9] For instance, prolonged treatment with an allosteric SHP2 inhibitor can lead to feedback-driven activation of receptor tyrosine kinases (RTKs), which in turn can phosphorylate SHP2 and confer resistance.[10] Additionally, adaptive resistance mechanisms can be induced by targeting single downstream effectors of RAS.[11][12]
Q4: What strategies can be employed to overcome resistance to this compound?
A4: Combination therapy is the leading strategy to overcome resistance to this compound. Combining this compound with inhibitors of downstream effectors in the MAPK pathway, such as ERK inhibitors (e.g., LY3214996), has shown synergistic anti-cancer activity.[11][12] Other successful preclinical combinations include pairing this compound with mTOR inhibitors or BCL2 inhibitors like venetoclax in specific cancer types.[7][13] These combinations can prevent the feedback reactivation of signaling pathways that leads to resistance.[12]
Q5: Does this compound have effects on the tumor microenvironment?
A5: Yes, this compound has been shown to modulate the tumor microenvironment and induce antitumor immunity.[14] It can lead to a selective depletion of protumorigenic M2 macrophages and an increase in M1 macrophages.[14] Furthermore, this compound can enhance the cytotoxicity of CD8+ effector T cells and may overcome resistance to checkpoint inhibitors like anti-PD-1.[15]
Troubleshooting Guides
Problem 1: Reduced or no single-agent efficacy of this compound in our cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Cell line is not dependent on SHP2 signaling. | Verify that your cell line has mutations that confer sensitivity to SHP2 inhibition (e.g., certain KRAS mutations, BRAF class 3 mutations, or NF1 loss-of-function).[6] You can perform a literature search or genomic profiling of your cell line. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response experiment to determine the IC50 of this compound in your cell line. Ensure the treatment duration is sufficient to observe an effect (e.g., 72 hours for cell viability assays). |
| In vitro vs. in vivo discrepancy. | Some cell lines may show greater sensitivity to this compound in 3D culture or in vivo models compared to 2D culture.[12] Consider testing the efficacy in a 3D spheroid model or a xenograft model. |
| Development of acquired resistance. | If you are culturing cells for an extended period with the drug, they may have developed resistance.[10] Perform a fresh dose-response experiment with a new batch of cells. |
Problem 2: We are not observing the expected synergistic effect when combining this compound with another inhibitor.
| Possible Cause | Troubleshooting Steps |
| Incorrect combination ratio or concentration. | Perform a synergy screen using a matrix of different concentrations of both drugs to identify the optimal synergistic ratio. Calculate the Combination Index (CI) to quantify the interaction (CI < 1 indicates synergy). |
| Inappropriate combination partner for the cancer type. | The choice of combination partner is critical and often context-dependent. For KRAS-mutant pancreatic cancer, combination with an ERK inhibitor has shown synergy.[11][12] For FLT3-mutant AML, a BCL2 inhibitor may be more effective.[7] Review the literature for rationale-based combinations for your specific cancer model. |
| Timing of drug administration. | The sequence and timing of drug administration can influence the outcome. Consider simultaneous administration versus sequential treatment schedules. |
| Assay limitations. | The endpoint assay may not be sensitive enough to detect synergy. Consider using multiple assays that measure different aspects of cell fate, such as proliferation, apoptosis, and cell cycle arrest. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (Enzymatic) | ~0.58 nM | Full-length SHP2 | [2] |
| IC50 (pERK inhibition) | 49.2 nM | HEK293 cells expressing wild-type SHP2 | [2] |
| IC50 (pERK inhibition) | 31 nM | PC9 cells | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound Combinations
| Cancer Model | Combination | Key Finding | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound + LY3214996 (ERK inhibitor) | Significant tumor regression. | [11][12] |
| FLT3-ITD AML Xenograft | This compound (30 mg/kg) + Venetoclax (100 mg/kg) | Significantly decreased leukemia burden and improved survival. | [7] |
| Myeloproliferative Neoplasms (MPN) Mouse Model | This compound (10 or 30 mg/kg) | Antagonized the MPN phenotype. | [8] |
| Hepatocellular Carcinoma (HCC) | This compound (30 mg·kg−1) + AZD8055 (mTOR inhibitor) | Synergistic inhibition of tumor growth. | [13] |
Experimental Protocols
Protocol 1: Determining Cell Viability and Synergy using the Chou-Talalay Method
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Treat the cells with:
-
This compound alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of both drugs at constant or non-constant ratios.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis:
-
Calculate the fraction of affected cells for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Western Blotting to Assess MAPK Pathway Inhibition
-
Cell Treatment: Plate cells and treat with this compound, the combination drug, or the combination for various time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, p-RSK, total RSK).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels to assess the degree of pathway inhibition.
Visualizations
Caption: this compound inhibits SHP2, blocking RAS/MAPK signaling.
Caption: Overcoming this compound resistance with combination therapy.
Caption: A logical approach to troubleshooting poor this compound efficacy.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
RMC-4550 Preclinical Toxicity & Tolerability Resource Center
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the allosteric SHP2 inhibitor, RMC-4550, in animal models. The following guides and FAQs are designed to address common questions and potential issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animal models?
A1: Preclinical studies in various mouse models, including xenografts and patient-derived xenografts (PDX), have consistently shown that this compound is well-tolerated when administered as a monotherapy.[1][2] The primary indicator for tolerability in these studies has been the stable body weight of the animals during treatment.[1]
Q2: Is this compound well-tolerated in combination with other therapeutic agents?
A2: Yes. This compound has been evaluated in combination with other inhibitors, such as the ERK inhibitor LY3214996, the JAK2 inhibitor ruxolitinib, and the mTOR inhibitor AZD8055.[3][4][5][6] These combination therapies have also been reported as safe and well-tolerated in mice, with no significant toxicity observed.[3][5][6]
Q3: What are the typical dose ranges for this compound in mice that are considered non-toxic?
A3: In published preclinical studies, this compound has been administered at doses such as 10 mg/kg and 30 mg/kg daily via oral gavage without inducing significant adverse effects.[3][6][7] Dose-finding studies for combination therapies have also utilized these ranges.[3]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2).[8] SHP2 is a critical protein tyrosine phosphatase that plays a key role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately activating the RAS/MAPK pathway, which is crucial for cell proliferation and survival.[2][8]
Q5: Have any specific organ toxicities been reported for this compound?
A5: The available preclinical literature does not highlight specific organ toxicities. Studies have reported significant reductions in spleen and liver organomegaly in mouse models of myeloproliferative neoplasms (MPN), which was a desired therapeutic effect rather than a toxic outcome.[5][7]
Troubleshooting Guide
Issue 1: Observed weight loss in animals after this compound administration.
-
Possible Cause 1: Formulation or Vehicle Issue. The vehicle used for oral gavage may be causing gastrointestinal distress.
-
Recommendation: Ensure the formulation is properly prepared as per the manufacturer's or literature's guidelines. Consider running a vehicle-only control group to assess its tolerability.
-
-
Possible Cause 2: Gavage Technique. Improper oral gavage technique can cause stress, injury, or aspiration, leading to weight loss.
-
Recommendation: Ensure all personnel are thoroughly trained in proper animal handling and gavage procedures. Monitor animals for signs of distress post-administration.
-
-
Possible Cause 3: Dose Calculation Error. An error in calculating the dose or concentration of the dosing solution can lead to unintentional overdose.
-
Recommendation: Double-check all calculations for dose, animal weight, and solution concentration. It is advisable to have a second researcher verify the calculations.
-
Issue 2: Inconsistent anti-tumor efficacy in vivo.
-
Possible Cause 1: Drug Bioavailability. this compound has been noted to have moderate to high bioavailability.[9] However, factors like diet or animal health status could potentially affect absorption.
-
Recommendation: Standardize feeding schedules and ensure the health status of the animals is optimal before starting the experiment. Pharmacokinetic analysis of plasma samples can confirm drug exposure levels.
-
-
Possible Cause 2: Tumor Model Resistance. The specific tumor model being used may have intrinsic or acquired resistance to SHP2 inhibition.
-
Recommendation: Confirm that the signaling pathway in your chosen cell line or PDX model is dependent on SHP2. The efficacy of this compound is often linked to specific oncogenic mutations like class 3 BRAF mutations, NF1 loss, or certain KRAS mutations.[2]
-
-
Possible Cause 3: Dosing Schedule. The frequency and duration of dosing may not be optimal for the specific tumor model.
Quantitative Data Summary
Table 1: Tolerability of this compound Monotherapy in Xenograft Models
| Animal Model | Tumor Type | This compound Dose | Observation Period | Tolerability Outcome | Reference |
| Mice | Esophageal Cancer (KYSE-520) | Not specified | Not specified | Well-tolerated at doses with maximal efficacy | [9] |
| Mice | Non-Small-Cell Lung Cancer (PDX) | Not specified | Not specified | Minimal side effects observed | [2] |
| Mice | Myeloproliferative Neoplasm | 10 or 30 mg/kg | Not specified | Improved overall health, increased weight | [7] |
Table 2: Tolerability of this compound Combination Therapy in Animal Models
| Combination Agent | Animal Model | Tumor Type | This compound Dose | Tolerability Outcome | Reference |
| LY3214996 (ERK Inhibitor) | NSG Mice | Pancreatic Cancer (PDAC) | 10 mg/kg, 30 mg/kg | Combination was well-tolerated | [3][4] |
| Ruxolitinib (JAK2 Inhibitor) | Healthy Mice | N/A | Not specified | Combination was safe and tolerated | [5] |
| Venetoclax (BCL2 Inhibitor) | NSGS Mice | Acute Myeloid Leukemia (PDX) | 30 mg/kg | No overt toxicity mentioned; significant therapeutic effect | [10] |
| AZD8055 (mTOR Inhibitor) | Immunocompetent Mice | Hepatocellular Carcinoma | 30 mg/kg | Combination was well-tolerated | [6] |
Experimental Protocols
Protocol 1: In Vivo Tolerability and Efficacy Study
This protocol is a generalized summary based on methodologies described in the cited literature.[3][6]
-
Animal Model: Utilize appropriate mouse strains (e.g., NSG, Athymic Nude) for tumor cell line xenografts or PDX models.
-
Tumor Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a specified volume (e.g., ~200 mm³) before randomizing animals into treatment cohorts.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Administration: Administer this compound via oral gavage at the desired dose (e.g., 10-30 mg/kg) on a specified schedule (typically once daily). Include vehicle-only and any combination agent-only control groups.
-
Toxicity Monitoring: Monitor animal health daily. Measure body weight at least twice weekly as a key indicator of toxicity. A body weight loss exceeding 20% is often defined as a dose-limiting toxicity endpoint.[3]
-
Efficacy Monitoring: Measure tumor volume using calipers 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined maximum size or animals show signs of significant morbidity.
Visualizations
Caption: Simplified RAS/MAPK signaling pathway showing the inhibitory action of this compound on SHP2.
References
- 1. researchgate.net [researchgate.net]
- 2. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 3. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: RMC-4550 and pERK Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot results for phosphorylated ERK (pERK) in the context of experiments involving the SHP2 inhibitor, RMC-4550. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect pERK levels?
A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately activating the RAS/MAPK signaling pathway.[3] By inhibiting SHP2, this compound is predicted to block this signaling cascade, leading to a reduction in the phosphorylation of ERK (pERK).[1][4]
Q2: I treated my cells with this compound, but I don't see a decrease in pERK levels in my Western blot. What could be the reason?
A2: Several factors could contribute to this observation. First, ensure that the cell line you are using has an active RTK-RAS-MAPK pathway that is dependent on SHP2 for signaling. The inhibitory effect of this compound on pERK has been demonstrated in specific cellular contexts, such as in cells with wild-type SHP2.[1] Second, consider the concentration of this compound and the treatment duration. A concentration-dependent reduction in pERK has been observed, so it's possible the concentration used was insufficient.[1] Finally, technical issues with the Western blot itself, such as those related to sample preparation or antibody performance, could be the cause. Please refer to the detailed troubleshooting guide below.
Q3: Are there specific recommendations for sample preparation when analyzing pERK?
A3: Yes, preserving the phosphorylation state of your target protein is critical. It is essential to use lysis buffers containing both protease and phosphatase inhibitors.[5] Samples should be kept on ice at all times to minimize enzymatic activity that could dephosphorylate pERK.
Q4: What is the recommended blocking buffer for pERK Western blotting?
A4: For phosphorylated proteins, it is generally recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk.[6] Milk contains casein, a phosphoprotein, which can lead to high background signals due to cross-reactivity with the anti-phospho antibody. A starting concentration of 3-5% BSA in TBS-T is recommended.
Q5: Should I run separate gels for pERK and total ERK?
A5: While it is possible to strip and re-probe a single membrane for total ERK after detecting pERK, this can sometimes lead to a reduced signal for the second protein.[7] Running two separate gels is a safer approach to ensure the accuracy of your results.[7] If you must strip and re-probe, use a gentle stripping buffer and ensure the process is optimized.
Troubleshooting Guide for pERK Western Blot with this compound
This guide addresses common issues encountered when performing Western blots for pERK following treatment with this compound.
| Problem | Potential Cause | Recommended Solution |
| No pERK Signal Detected (in both control and treated samples) | Ineffective primary antibody | - Ensure the pERK antibody is validated for Western blot and specific to the phosphorylated form.[5]- Increase the primary antibody concentration.[5]- Test a different pERK antibody from a reputable supplier. |
| Insufficient protein phosphorylation in control cells | - Use a positive control, such as cells stimulated with a growth factor (e.g., EGF) to induce ERK phosphorylation.[5] | |
| Dephosphorylation of pERK during sample preparation | - Add phosphatase inhibitors to your lysis buffer and keep samples on ice at all times.[5] | |
| Poor protein transfer | - Verify transfer efficiency using a Ponceau S stain on the membrane after transfer.- Use a PVDF membrane, which is recommended for phosphorylated proteins.[5] | |
| Weak pERK Signal | Low protein load | - Increase the amount of protein loaded per lane (30 µg is a good starting point).[6] |
| Suboptimal antibody dilutions | - Optimize the concentrations of both primary and secondary antibodies.[8] | |
| Insufficient exposure time | - Increase the exposure time during chemiluminescence detection.[5] | |
| High Background | Non-specific antibody binding | - Optimize the blocking conditions by adjusting the duration and composition of the blocking buffer (use BSA instead of milk).[8][9]- Ensure thorough washing steps between antibody incubations.[8] |
| Antibody concentration too high | - Reduce the concentration of the primary and/or secondary antibody.[9] | |
| pERK Signal Not Reduced After this compound Treatment | Inactive this compound | - Confirm the integrity and concentration of your this compound stock solution.- Prepare fresh dilutions of the compound for each experiment. |
| Cell line not sensitive to SHP2 inhibition | - Verify that your cell model relies on SHP2 for MAPK pathway activation. Some cell lines may have alternative signaling pathways that bypass SHP2. | |
| Insufficient treatment time or concentration | - Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your specific cell line. | |
| Unexpected Band Sizes | Protein degradation | - Ensure adequate protease inhibitors are used during sample preparation. |
| Non-specific antibody binding | - Optimize antibody concentration and blocking conditions.[10] |
Quantitative Data Summary
The inhibitory effect of this compound on pERK phosphorylation is concentration-dependent. The half-maximal inhibitory concentration (IC50) has been determined in various cell lines.
| Cell Line | SHP2 Status | Stimulant | pERK IC50 (nM) | Reference |
| PC9 | Wild-type | - | 31 | [1] |
| HEK293 | Wild-type | EGF | 49.2 | [1] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treating cells with this compound or vehicle control, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Western Blot for pERK
-
Denature 30 µg of protein lysate by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK (e.g., rabbit anti-pERK1/2) diluted in 5% BSA in TBS-T overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA in TBS-T for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For total ERK, either strip the membrane using a mild stripping buffer and re-probe with a total ERK antibody or run a parallel gel.
Visualizations
Caption: this compound inhibits SHP2, blocking the RAS-MAPK pathway and reducing pERK levels.
Caption: A logical workflow for troubleshooting pERK Western blot results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: RMC-4550 In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability and efficacy of the SHP2 inhibitor, RMC-4550.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose and administration route for this compound in preclinical mouse models?
A1: Based on published preclinical studies, this compound is typically administered via oral gavage at doses ranging from 10 mg/kg to 30 mg/kg, once daily.[1][2] The specific dose may need to be optimized depending on the tumor model and the therapeutic window.
Q2: What is the expected oral bioavailability of this compound?
A2: this compound has been described as having moderate to high oral bioavailability in preclinical species.[3] While specific percentages are not publicly available, this suggests that a significant fraction of the orally administered dose reaches systemic circulation. For context, other orally administered SHP2 inhibitors have shown good bioavailability in preclinical models, with some exceeding 60% in mice.[4]
Q3: What type of formulation is recommended for the oral administration of this compound?
A3: As this compound is likely a poorly water-soluble compound, a suspension or a solution in a suitable vehicle is recommended for oral gavage. Common vehicles for poorly soluble drugs include aqueous solutions with co-solvents (e.g., PEG400, DMSO), or suspensions in vehicles like 0.5% methylcellulose or a combination of PEG400 and Labrasol.[5] It is crucial to ensure the formulation is uniform and stable for consistent dosing.
Q4: How does this compound exert its anti-tumor effect?
A4: this compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a key signaling protein that positively regulates the RAS-MAPK pathway, which is frequently hyperactivated in cancer. By inhibiting SHP2, this compound blocks downstream signaling, leading to reduced cancer cell proliferation and survival.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma exposure between animals. | Poor aqueous solubility leading to inconsistent dissolution in the GI tract. Food effects influencing gastric emptying and GI fluid composition. | 1. Optimize Formulation: Consider using a solubilization technique such as a self-emulsifying drug delivery system (SEDDS), a solid dispersion, or micronization to improve dissolution. 2. Standardize Feeding Protocol: Fast animals overnight before dosing to minimize food-related variability. 3. Ensure Homogeneous Dosing Suspension: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the drug particles. |
| Lower than expected in vivo efficacy despite good in vitro potency. | Poor Bioavailability: The compound is not being absorbed sufficiently to reach therapeutic concentrations. Rapid Metabolism: The compound is being cleared from the body too quickly. Suboptimal Dosing Schedule: The dosing frequency is not maintaining therapeutic concentrations. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Determine the key PK parameters (Cmax, Tmax, AUC, half-life) to understand the drug's exposure profile. 2. Dose Escalation Study: Evaluate higher doses to determine if a therapeutic threshold can be reached. 3. Evaluate Alternative Formulations: Test different formulations designed to enhance absorption. 4. Consider a More Frequent Dosing Regimen: Based on the half-life, a twice-daily dosing schedule might be necessary. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | High Peak Plasma Concentrations (Cmax): The formulation may be leading to rapid absorption and high initial drug levels. Off-target Effects: The compound may have unintended biological activities. | 1. Modify the Formulation: Use a formulation that provides a more sustained release to lower the Cmax. 2. Fractionate the Dose: Administer half the dose twice a day to reduce peak exposure. 3. Conduct a Dose-Range Finding Study: Determine the maximum tolerated dose (MTD) in the specific animal model. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an Oral SHP2 Inhibitor in Preclinical Species
Disclaimer: The following data is illustrative and based on a representative orally bioavailable SHP2 inhibitor (compound 30 from a cited study) and not specific to this compound. It is intended to provide a general understanding of the expected pharmacokinetic profile.
| Parameter | Mouse (CD-1) |
| Dose (mg/kg, oral) | 10 |
| Cmax (ng/mL) | 1,230 |
| Tmax (h) | 0.5 |
| AUCinf (h*µg/mL) | 5.78 |
| Oral Bioavailability (F%) | 66.5% |
| Clearance (mL/min/kg) | 19.2 |
(Data adapted from reference[4])
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Use male or female CD-1 or C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Grouping: Divide mice into two groups: Intravenous (IV) and Oral (PO).
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 50% saline) to a final concentration of 1 mg/mL.
-
PO Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose in water to a final concentration of 1 mg/mL. Ensure the suspension is homogeneous.
-
-
Dosing:
-
IV Group: Administer a single 1 mg/kg dose via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) and determine the oral bioavailability (F%) using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: Mouse Xenograft Efficacy Study with Oral this compound
-
Cell Culture: Culture the desired cancer cell line (e.g., KYSE-520, a human esophageal cancer cell line with EGFR amplification) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 million cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).
-
Treatment: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose) and administer it daily via oral gavage. The vehicle control group should receive the formulation without the drug.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or IHC).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control group.
Visualizations
References
- 1. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4550 degradation pathways and metabolites
Welcome to the technical support center for RMC-4550. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1][2]. For in vitro assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, this compound should be kept as a solid at -20°C[3]. Stock solutions in DMSO can also be stored at -20°C for up to one month or at -80°C for up to one year to maintain stability[2]. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[2].
Q3: What are the known in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound?
A3: Preclinical studies have shown that this compound exhibits low to moderate in vitro intrinsic clearance in hepatocytes across different species[2][4]. It also has high passive permeability[2][4]. These characteristics contribute to its favorable pharmacokinetic profile in preclinical models[2][4].
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound, while soluble in DMSO, may precipitate in aqueous media at higher concentrations. Visually inspect your final dilutions for any signs of precipitation. If precipitation is suspected, consider lowering the final concentration or using a different formulation approach, such as conjugation with a carrier molecule, though this would be an advanced application.
-
-
Possible Cause 2: Degradation of this compound in solution.
-
Troubleshooting: While stable when stored correctly, this compound may degrade in solution over time, especially if exposed to light or non-optimal pH conditions. Prepare fresh dilutions from a frozen stock solution for each experiment. Protect solutions from light by using amber vials or covering tubes with foil.
-
-
Possible Cause 3: Variability in cell culture conditions.
-
Troubleshooting: Ensure consistent cell passage numbers, seeding densities, and serum concentrations. Changes in these parameters can affect cellular response to SHP2 inhibition.
-
Issue 2: Difficulty in detecting this compound or its metabolites in biological matrices.
-
Possible Cause 1: Inadequate sample preparation.
-
Troubleshooting: Efficient extraction of this compound and its potential metabolites from plasma, cell lysates, or tissue homogenates is crucial. A protein precipitation step followed by solid-phase extraction (SPE) is a common approach for small molecules. Optimization of the extraction solvent and SPE cartridge type may be necessary.
-
-
Possible Cause 2: Suboptimal LC-MS/MS parameters.
-
Troubleshooting: Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This involves optimizing the mobile phase composition, gradient, column chemistry, and mass spectrometer settings (e.g., ionization source, collision energy). The use of a deuterated internal standard can help to correct for matrix effects and improve quantitative accuracy.
-
Predicted Degradation Pathways and Metabolites
While specific degradation pathways and metabolites of this compound are not extensively published in the available literature, we can predict likely biotransformations based on its chemical structure and common metabolic reactions. These predictions can guide the design of metabolite identification studies.
Predicted Metabolic Reactions:
-
Oxidation: The methyl groups on the pyrazine ring and the spirocyclic system, as well as the hydroxymethyl group, are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated metabolites or further oxidation to carboxylic acids.
-
N-dealkylation: The piperidine nitrogen within the spirocyclic system could potentially undergo N-dealkylation, although this is generally a less common pathway for such hindered amines.
-
Glucuronidation: The primary alcohol (hydroxymethyl group) and any hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more polar glucuronide conjugates for excretion.
-
Sulfation: The primary alcohol could also undergo sulfation by sulfotransferases (SULTs).
Predicted Metabolites Summary
| Metabolite ID | Predicted Metabolic Reaction | Predicted Change in Mass (Da) |
| M1 | Hydroxylation of a methyl group | +16 |
| M2 | Oxidation of the primary alcohol to a carboxylic acid | +14 |
| M3 | N-dealkylation | -CH3 (-15) or larger alkyl group |
| M4 | Glucuronidation of the primary alcohol | +176 |
| M5 | Sulfation of the primary alcohol | +80 |
Note: This table presents predicted metabolites. Experimental verification using techniques like high-resolution mass spectrometry is required for confirmation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Materials: this compound, liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Pre-warm a solution of this compound in phosphate buffer with liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using LC-MS/MS
-
Objective: To identify potential metabolites of this compound in a biological matrix.
-
Materials: Samples from in vitro (e.g., microsome or hepatocyte incubations) or in vivo (e.g., plasma, urine) studies, appropriate extraction solvents and SPE cartridges, high-resolution LC-MS/MS system.
-
Procedure:
-
Extract this compound and its metabolites from the biological matrix.
-
Analyze the extracted sample using a high-resolution LC-MS/MS instrument operating in full scan and data-dependent MS/MS mode.
-
Process the data using metabolite identification software. Look for potential metabolite peaks by searching for expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation).
-
Compare the MS/MS fragmentation pattern of the parent drug with that of the potential metabolites to aid in structural elucidation.
-
Visualizations
Caption: this compound inhibits the RAS/MAPK pathway by stabilizing the inactive conformation of SHP2.
Caption: General workflow for the analysis of this compound and its metabolites in biological samples.
Caption: Predicted metabolic pathways for this compound, including Phase I and Phase II reactions.
References
Cell line sensitivity to RMC-4550 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SHP2 inhibitor, RMC-4550.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1][2][3] SHP2 is a critical component of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4][5] this compound functions by binding to and stabilizing the auto-inhibited conformation of the wild-type SHP2 enzyme, preventing its activation.[1][3] This blockade of SHP2 activity leads to the suppression of downstream signaling, most notably a reduction in ERK phosphorylation (pERK), thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway.[2][3][4]
Q2: Which cancer cell lines are sensitive to this compound treatment?
This compound has demonstrated efficacy in a variety of cancer cell lines, particularly those with mutations that lead to the activation of the RAS/MAPK pathway.[4][5] Sensitive cell lines include:
-
Acute Myeloid Leukemia (AML): Cell lines with FLT3-ITD mutations (e.g., Molm14, MV4-11) and KIT mutations (e.g., Kasumi1, SKNO1) have shown sensitivity.[4]
-
Lung Cancer: Non-small cell lung cancer (NSCLC) cell lines with KRAS G12C mutations and Class 3 BRAF mutations are sensitive to this compound.[2][5] The Calu-1 cell line is also noted to be sensitive.[2]
-
Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) cell lines, especially those with KRAS mutations, have shown sensitivity, particularly in 3D culture conditions.[5][6][7]
-
Other Solid Tumors: Efficacy has also been observed in melanoma and colorectal cancer cell lines with specific RAS pathway mutations, as well as in the KYSE-520 esophageal cancer xenograft model.[5][8]
Q3: Are there known resistance mechanisms to this compound?
Yes, resistance to this compound can occur. One identified mechanism is the presence of specific mutations in the SHP2 protein itself, such as the E76K mutation, which can reduce the inhibitory effect of the compound.[9] Additionally, adaptive resistance can develop in cancer cells. For instance, in the context of myeloproliferative neoplasms (MPNs), while initial treatment with a JAK2 inhibitor can block SHP2 phosphorylation, this phosphorylation can be restored in cells that persist after treatment, suggesting a role for SHP2 in acquired resistance.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cell sensitivity in in vitro assays.
-
Possible Cause 1: Suboptimal Cell Culture Conditions. The sensitivity of some cell lines to this compound can be influenced by the culture format. For example, pancreatic cancer cell lines like MiaPaCa-2 and Panc10.05 have shown greater sensitivity when grown in 3D culture systems compared to traditional 2D monolayers.[6]
-
Recommendation: If you are not observing the expected efficacy in a 2D culture, consider transitioning to a 3D spheroid or organoid model, which may better recapitulate the in vivo tumor microenvironment and signaling dependencies.
-
-
Possible Cause 2: Serum Concentration. The concentration of serum in the culture medium can impact cell signaling and drug response. While some studies have noted that 3D growth is a more dominant factor, serum levels can also play a role in sensitivity for certain cell lines.[6]
-
Recommendation: Test a range of serum concentrations (e.g., 3% vs. 10%) to determine the optimal condition for your specific cell line and experimental question.
-
-
Possible Cause 3: Cell Line Specific Factors. The genetic background of your cell line is paramount. Ensure that the cell line you are using possesses a genetic alteration (e.g., KRAS, FLT3, or KIT mutation) that confers dependence on the SHP2-RAS-MAPK pathway.[2][4][5]
-
Recommendation: Verify the mutational status of your cell lines. If sensitivity is still low in a supposedly susceptible line, consider that other signaling pathways may be driving proliferation.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Host-Specific Factors and Tumor Microenvironment. In vivo models incorporate complexities not present in in vitro cultures, such as interactions with the tumor microenvironment and host immune system. SHP2 inhibition has been shown to stimulate an antitumor immune response by transforming an immunosuppressive environment.[3] This immune-mediated effect would not be observed in standard in vitro assays.
-
Recommendation: When transitioning to in vivo studies, consider using immunocompetent mouse models in addition to immunodeficient models to fully capture the potential anti-tumor effects of this compound.
-
Issue 3: Development of acquired resistance during long-term treatment.
-
Possible Cause: Adaptive Signaling Pathway Reactivation. Cancer cells can develop resistance by reactivating the targeted pathway or activating bypass pathways. A common mechanism of resistance to MAPK pathway inhibitors is the feedback reactivation of upstream components, such as receptor tyrosine kinases (RTKs), which can then re-engage SHP2 and downstream signaling.[12]
-
Recommendation 1: Combination Therapy. Combining this compound with inhibitors of other key signaling nodes can be a powerful strategy to overcome or prevent resistance. Synergistic effects have been observed with:
-
BCL2 inhibitors (e.g., Venetoclax) in AML, where SHP2 inhibition increases dependency on BCL2.[4]
-
ERK inhibitors (e.g., LY3214996) in pancreatic cancer, providing a vertical blockade of the MAPK pathway.[6][7]
-
mTOR inhibitors in hepatocellular carcinoma, where SHP2 can mediate the reactivation of the mTOR pathway.[12]
-
KRAS G12C inhibitors to prevent the adaptive response to single-agent treatment.[13]
-
-
Recommendation 2: Monitor for Resistance Markers. If you are conducting long-term in vitro or in vivo studies, periodically assess markers of pathway reactivation, such as pERK or p-RSK1 levels, by western blot.
-
Data Summary
Table 1: Cell Line Sensitivity to this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (approx.) | Reference(s) |
| Molm14 | Acute Myeloid Leukemia | FLT3-ITD | Sensitive (qualitative) | [4] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Sensitive (qualitative) | [4] |
| Kasumi1 | Acute Myeloid Leukemia | KIT | Sensitive (qualitative) | [4] |
| SKNO1 | Acute Myeloid Leukemia | KIT | Sensitive (qualitative) | [4] |
| Calu-1 | Lung Cancer | KRAS | 7 nM (pERK inhibition) | [2] |
| KYSE-520 | Esophageal Cancer | N/A | 1.55 nM (enzymatic) | [8] |
| PC9 | Lung Cancer | EGFR | 31 nM (pERK inhibition) | [9] |
| HEK293 (WT SHP2) | Embryonic Kidney | Wild-Type | 49.2 nM (pERK inhibition) | [9] |
Note: IC50 values can vary based on the assay type (enzymatic vs. cell-based) and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere and resume proliferation for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-ERK (pERK) Analysis
This protocol outlines the steps to assess the inhibition of SHP2 downstream signaling.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
If necessary, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) before lysis to induce a robust pERK signal.[9]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pERK inhibition.
-
Visualizations
Caption: Mechanism of action of this compound in the RAS/MAPK pathway.
Caption: Experimental workflow for analyzing pERK levels after this compound treatment.
Caption: Troubleshooting logic for low in vitro sensitivity to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (RMC4550) | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 6. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
RMC-4550 experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the potent and selective allosteric SHP2 inhibitor, RMC-4550.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] It functions by binding to the auto-inhibited conformation of SHP2, stabilizing its inactive state.[1] This prevents SHP2 from being activated by upstream signaling molecules, thereby inhibiting its function.[3] Since SHP2 is a key positive regulator of the RAS/MAPK signaling pathway, this compound effectively decouples this pathway from external growth signals.[4][5] This leads to a reduction in downstream signaling, including the phosphorylation of ERK, which ultimately inhibits cell proliferation and survival in cancer cells with mutations in the RAS pathway.[1][6]
Q2: What are the key differences between this compound and other SHP2 inhibitors like SHP099?
This compound and SHP099 share a similar allosteric mechanism of action, stabilizing the auto-inhibited conformation of SHP2.[2] However, this compound has been shown to have a significantly higher potency than SHP099.[7]
Q3: In which cancer types and cell lines has this compound shown efficacy?
Preclinical studies have demonstrated the efficacy of this compound in a variety of cancer cell lines and animal models. These include models for:
This compound has shown activity in cancer cells with specific mutations that make them dependent on upstream growth signals, such as class 3 BRAF mutations, certain KRAS mutations, and loss of the NF1 tumor suppressor gene.[4][5]
In Vitro Experimentation Guide
Cell-Based Assays
Q4: How should I design a cell viability or proliferation assay with this compound?
A typical cell viability assay, such as an MTT or CellTiter-Glo assay, can be used to determine the effect of this compound on cancer cell lines. Here are some best practices:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with a range of this compound concentrations. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the cells with the compound for a sufficient period (e.g., 72 hours) to observe an effect on proliferation.
-
Data Analysis: Generate dose-response curves and calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Q5: What are the recommended positive and negative controls for a Western blot experiment measuring pERK levels?
To assess the on-target effect of this compound, measuring the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway, is a key experiment.
-
Negative Control: A vehicle-treated (e.g., DMSO) sample will serve as your baseline for pERK levels.
-
Positive Control (for pathway activation): If your cell line requires stimulation to activate the RAS/MAPK pathway, a sample treated with a growth factor (e.g., EGF, FGF) in the absence of this compound can serve as a positive control for pathway activation.
-
Positive Control (for inhibition): A known MEK inhibitor (e.g., trametinib) can be used as a positive control for the inhibition of pERK.
Experimental Workflow: pERK Western Blot
Caption: A typical workflow for assessing pERK levels by Western blot following this compound treatment.
In Vivo Experimentation Guide
Q6: What are the key considerations for designing an in vivo study with this compound?
Successful in vivo studies with this compound require careful planning and execution. Here are some critical points to consider:
-
Animal Model: The choice of animal model is crucial. Xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g., nude or SCID mice) are commonly used. Patient-derived xenograft (PDX) models can also provide valuable insights.[4][5]
-
Dosing and Administration: this compound is typically administered orally.[7] Dose-finding studies are recommended to determine the maximum tolerated dose (MTD) and optimal dosing regimen for your specific model.[7] Published studies have used doses of 10 or 30 mg/kg administered daily.[8]
-
Controls: A vehicle control group is essential. This group should receive the same formulation vehicle as the this compound-treated group.
-
Endpoints: Primary endpoints often include tumor volume measurements over time.[7] Secondary endpoints can include body weight (to monitor toxicity), and biomarker analysis (e.g., pERK levels in tumor tissue) at the end of the study.
Experimental Workflow: Xenograft Model
Caption: A generalized workflow for an in vivo xenograft study using this compound.
Troubleshooting Guide
Q7: My in vitro results with this compound are not consistent. What could be the issue?
Inconsistent in vitro results can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration of DMSO in your culture medium is low and consistent across all wells. The stability of this compound in culture media over the course of your experiment should also be considered.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent addition can all contribute to variability.
-
Serum Concentration: The concentration of serum in your culture medium can impact the activity of this compound, as growth factors in the serum activate the RAS/MAPK pathway. Consider performing experiments in low-serum conditions to better assess the compound's direct effects.
Q8: I am observing a weaker effect of this compound in my 2D in vitro assays compared to published in vivo data. Why might this be?
This is a known phenomenon with SHP2 inhibitors. The tumor microenvironment in vivo is much more complex than a 2D cell culture system.
-
3D Culture Models: Consider using 3D culture models (e.g., spheroids or organoids), which can better recapitulate the in vivo environment and may show increased sensitivity to this compound.[4]
-
Growth Factor Signaling: The in vivo tumor microenvironment has a complex milieu of growth factors that can lead to a greater dependence on SHP2 signaling, making tumors more sensitive to inhibition.
-
Immune System Interactions: this compound has been shown to have immunomodulatory effects, including the depletion of protumorigenic M2 macrophages.[9] These effects would not be observed in standard in vitro assays but contribute to the compound's in vivo efficacy.
Q9: My cells are developing resistance to this compound. What are the potential mechanisms?
Resistance to targeted therapies is a common challenge. Potential mechanisms of resistance to SHP2 inhibitors like this compound include:
-
Mutations in SHP2: While this compound is effective against wild-type SHP2, certain mutations in the SHP2 gene (e.g., E76K) can confer resistance by destabilizing the auto-inhibited conformation that the drug binds to.[6]
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for SHP2.
-
Upregulation of Upstream or Downstream Effectors: Changes in the expression levels of other proteins in the RAS/MAPK pathway can also contribute to resistance.
Q10: How can I mitigate potential off-target effects of this compound?
While this compound is a highly selective inhibitor, it is always good practice to control for potential off-target effects.
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives you the desired on-target effect (e.g., pERK inhibition) to minimize the risk of off-target activities.
-
Control Experiments: Include a structurally unrelated SHP2 inhibitor in your experiments to confirm that the observed phenotype is due to SHP2 inhibition and not a specific off-target effect of this compound.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of SHP2 to demonstrate that the effects of this compound are on-target.
Signaling Pathway Diagram
Caption: The role of this compound in the SHP2-mediated RAS/MAPK signaling pathway.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Assay | Reference |
| IC50 (Enzymatic) | 0.583 nM | Purified full-length SHP2 | Enzymatic Assay | [1] |
| IC50 (Cellular, pERK) | 31 nM | PC9 | Western Blot | [6] |
| IC50 (Cellular, pERK) | 49.2 nM | HEK293 (wild-type SHP2) | Western Blot | [6] |
| In Vivo Dosage | 10 or 30 mg/kg, daily | MPLW515L bone marrow transplant mouse model | In vivo efficacy study | [8] |
| In Vivo Dosage | 30 mg/kg, daily | Hepatocellular carcinoma mouse model | In vivo efficacy study | [10] |
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4550 Formulation for Oral Gavage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the formulation and administration of RMC-4550 via oral gavage in preclinical research settings. The following sections offer frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers.[3][4] By binding to SHP2, this compound stabilizes its inactive conformation, thereby inhibiting downstream signaling through the RAS/MAPK cascade and suppressing tumor cell proliferation and survival.[3][5]
Q2: What are the known physicochemical properties of this compound relevant to formulation?
A2: this compound is a solid compound with a molecular weight of 437.4 g/mol .[6] It is known to be soluble in dimethyl sulfoxide (DMSO).[2][6] Its aqueous solubility is low, which is a critical consideration for oral formulation.
Q3: Has this compound been used in preclinical studies via oral gavage?
A3: Yes, several preclinical studies have successfully administered this compound to mice via oral gavage at various doses, including 10 mg/kg and 30 mg/kg, often in combination with other therapeutic agents.[7][8][9] These studies have demonstrated its in vivo efficacy in various cancer models.
Q4: Is there a standard, published vehicle for the oral gavage of this compound?
A4: While specific formulation details are not always published, a common approach for poorly water-soluble compounds like this compound is to prepare a suspension. Based on general practices for similar compounds, a suspension can be formulated using a combination of a suspending agent and a surfactant in an aqueous vehicle. A recommended starting point would be a formulation containing carboxymethylcellulose (CMC) and Tween 80 in sterile water. It is crucial to note that the optimal formulation may need to be determined empirically for your specific experimental conditions.
Recommended Oral Gavage Formulation and Protocol
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. It is based on common formulation strategies for poorly soluble compounds used in preclinical research.
Quantitative Data Summary: Recommended Vehicle Components
| Component | Concentration (% w/v) | Purpose |
| Carboxymethylcellulose (CMC), sodium salt | 0.5 - 1.0% | Suspending and viscosity-enhancing agent |
| Tween 80 (Polysorbate 80) | 0.1 - 0.5% | Surfactant to improve wettability |
| Sterile Water or Saline | q.s. to 100% | Vehicle |
Experimental Protocol: Preparation of this compound Suspension
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt (low viscosity)
-
Tween 80
-
Sterile water or 0.9% saline
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sonicator (bath or probe)
-
Appropriate gavage needles and syringes
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add the desired amount of Tween 80 to the sterile water or saline (e.g., 0.2 g of Tween 80 for 100 mL of vehicle).
-
Slowly add the carboxymethylcellulose powder while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and uniform. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the this compound.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
To ensure a fine, uniform suspension, it is recommended to first triturate the this compound powder with a small amount of the prepared vehicle to form a smooth paste. A mortar and pestle can be used for this step.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Once all the vehicle has been added, continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
-
Sonication:
-
To further reduce particle size and improve the stability of the suspension, sonicate the preparation. Use a bath sonicator for 15-30 minutes or a probe sonicator with appropriate settings, being careful to avoid overheating the sample.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or inverting the container multiple times to guarantee a uniform dose.
-
Use an appropriately sized gavage needle for the animal model.
-
Administer the suspension slowly and carefully to avoid aspiration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation or settling | Inadequate suspension, large particle size, or inappropriate vehicle. | Increase the concentration of the suspending agent (CMC). Ensure thorough mixing and sonication during preparation. Prepare the formulation fresh daily if possible. |
| Inconsistent dosing | Non-homogenous suspension. | Always vortex or stir the suspension immediately before drawing each dose to ensure uniformity. |
| Clogging of the gavage needle | Large particles in the suspension or high viscosity. | Ensure the this compound is finely powdered before suspension. Sonication is critical. Use a gavage needle with a slightly larger gauge if the problem persists, ensuring it is still appropriate for the animal size. |
| Animal distress during gavage | Improper technique, incorrect gavage needle size, or irritation from the formulation. | Ensure personnel are well-trained in oral gavage techniques. Use a flexible gavage needle if possible. If the formulation is suspected to be an irritant, consider alternative, well-tolerated vehicles, though this may require re-validation of the formulation's pharmacokinetic properties. |
| Variability in experimental results | Inconsistent formulation preparation or administration. | Standardize the formulation protocol and ensure all personnel follow it precisely. Prepare a single batch of vehicle for the entire study to minimize variability. |
Visualizations
Signaling Pathway of SHP2 Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound supplier | CAS 2172651-73-7|SHP2 inhibitor| AOBIOUS [aobious.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: RMC-4550 vs. SHP099
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent allosteric inhibitors of the SHP2 phosphatase, RMC-4550 and SHP099. This analysis is supported by experimental data from various studies.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/MAPK signaling pathway, a cascade frequently dysregulated in various cancers. The development of allosteric SHP2 inhibitors, which lock the protein in an inactive conformation, has opened new avenues for targeted cancer therapy. This guide focuses on a comparative analysis of two key players in this class: this compound and SHP099.
Mechanism of Action: Allosteric Inhibition of SHP2
Both this compound and SHP099 are potent and selective allosteric inhibitors of SHP2.[1] They function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its auto-inhibited conformation, preventing its interaction with upstream activators and subsequent downstream signaling to the RAS-ERK pathway.[1][2] This mode of action effectively decouples the RAS/MAPK pathway from external growth signals mediated by RTKs.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and SHP099 from preclinical studies.
Table 1: In Vitro Enzymatic and Cellular Potency
| Parameter | This compound | SHP099 | Reference(s) |
| Enzymatic IC50 (Full-Length SHP2) | 0.583 nM | 53.7 nM | [4] |
| Cellular pERK IC50 (PC9 cells) | 31 nM | Not Reported in direct comparison | [4] |
| Cellular pERK IC50 (HEK293 cells, WT SHP2) | 49.2 nM | Not Reported in direct comparison | [4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Compound | Dosing | Outcome | Reference(s) |
| RPMI-8226 Multiple Myeloma Xenograft | This compound | 30 mg/kg, daily | Reduced tumor size, growth, and weight | [5] |
| RPMI-8226 Multiple Myeloma Xenograft | SHP099 | 75 mg/kg, daily | Reduced tumor size, growth, and weight | [5] |
| MiaPaCa-2 Pancreatic Cancer Xenograft | This compound | Not specified | Partially effective at reducing tumor growth | [3] |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and SHP099.
SHP2 Enzymatic Assay
This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified SHP2 protein.
-
Reagents and Materials :
-
Purified full-length human SHP2 enzyme.
-
Di-phosphotyrosine peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT).
-
Fluorescent substrate (e.g., DiFMUP).
-
Test compounds (this compound, SHP099) at various concentrations.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Purified full-length SHP2 is incubated with the di-phosphotyrosine peptide and varying concentrations of the inhibitor (this compound or SHP099) for 30 minutes.[4]
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.[4]
-
The hydrolysis of DiFMUP by SHP2 produces a fluorescent product.
-
The fluorescence intensity is measured over time using a plate reader.
-
The initial rate of substrate hydrolysis is determined.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
pERK Western Blot Analysis
This method is used to assess the inhibition of downstream signaling from SHP2 by measuring the phosphorylation of ERK.
-
Reagents and Materials :
-
Cancer cell lines (e.g., PC9, HEK293).
-
Cell culture medium and supplements.
-
Test compounds (this compound, SHP099).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against p-ERK (Thr202/Tyr204) and total ERK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure :
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with increasing concentrations of this compound or SHP099 for a specified time (e.g., 1 hour).[4]
-
In some experiments, cells are stimulated with a growth factor (e.g., EGF) to activate the signaling pathway.[4]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of inhibition.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the inhibitors.
-
Reagents and Materials :
-
Cancer cell lines.
-
Cell culture medium.
-
Test compounds (this compound, SHP099).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or SHP099 for a defined period (e.g., 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the SHP2 inhibitors.
-
Materials :
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
Cancer cell line for implantation (e.g., RPMI-8226).
-
Test compounds (this compound, SHP099) formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound or SHP099 at a specified dose.[5] The control group receives the vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The efficacy of the treatment is determined by comparing the tumor growth and final tumor weight between the treated and control groups.
-
Visualizing Pathways and Workflows
SHP2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade of SHP2 and ERK Signaling: A Synergistic Strategy for KRAS-Mutant Cancers
A deep dive into the preclinical evidence supporting the combination of RMC-4550 and LY3214996, offering a promising therapeutic avenue for KRAS-driven malignancies, particularly pancreatic ductal adenocarcinoma (PDAC).
The combination of this compound, a selective allosteric inhibitor of SHP2, and LY3214996, a potent inhibitor of ERK1/2, has demonstrated significant synergistic anti-cancer effects in preclinical models of KRAS-mutant cancers.[1][2] This guide provides a comprehensive comparison of the combination therapy versus individual drug treatments, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Synergistic Action
This compound targets SHP2, a protein tyrosine phosphatase that plays a crucial role upstream of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[2] By inhibiting SHP2, this compound prevents the dephosphorylation and activation of key signaling nodes that lead to RAS activation. LY3214996, on the other hand, directly inhibits ERK1/2, the final kinases in the MAPK cascade. The dual blockade at both an upstream (SHP2) and a downstream (ERK) point in this critical oncogenic pathway results in a more profound and sustained inhibition of cancer cell proliferation and survival than either agent alone.[1][2]
In Vitro Synergism in Pancreatic Cancer Cell Lines
The synergistic effect of combining this compound and LY3214996 on cell viability has been demonstrated across a panel of human and murine pancreatic ductal adenocarcinoma (PDAC) cell lines harboring various KRAS mutations. A Combination Index (CI) score below 0.75 is indicative of synergy.[1]
| Cell Line | KRAS Mutation | Predominant Combination Effect (CI < 0.75) |
| KCP_K2101 | G12D | Synergistic |
| MiaPaCa-2 | G12C | Synergistic |
| Panc10.05 | G12D | Synergistic |
| AsPC-1 | G12D | Synergistic |
| HPAF-II | G12D | Synergistic |
| PSN-1 | G12D | Synergistic |
| SUIT-2 | G12D | Synergistic |
Table 1: Synergistic effect of this compound and LY3214996 combination on the viability of various KRAS-mutant pancreatic cancer cell lines. [1]
Enhanced Apoptosis Induction
The combination of this compound and LY3214996 leads to a significant increase in apoptosis (programmed cell death) compared to either drug used as a monotherapy. This was quantified by measuring the levels of cleaved caspase-3, a key marker of apoptosis.[1]
| Cell Line | Treatment | Fold Change in Cleaved Caspase-3 (vs. Vehicle) |
| KCP_K2101 | This compound | ~1.5 |
| LY3214996 | ~2.0 | |
| Combination | ~4.5 | |
| MiaPaCa-2 | This compound | ~1.2 |
| LY3214996 | ~1.8 | |
| Combination | ~3.5 | |
| Panc10.05 | This compound | ~1.3 |
| LY3214996 | ~1.5 | |
| Combination | ~3.0 |
Table 2: Enhanced apoptosis induction with the this compound and LY3214996 combination in pancreatic cancer cell lines. [1]
In Vivo Efficacy in Xenograft Models
The synergistic anti-tumor activity of the this compound and LY3214996 combination was confirmed in in vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of human pancreatic cancer. The combination therapy resulted in significant tumor growth inhibition and, in some cases, tumor regression, with good tolerability in the animal models.[1][2]
| Xenograft Model | Treatment | Mean Tumor Volume Change from Baseline (%) |
| MiaPaCa-2 (CDX) | Vehicle | + ~400% |
| This compound | + ~150% | |
| LY3214996 | + ~300% | |
| Combination | - ~50% (Regression) | |
| PDX Model 1 (KRAS G12D) | Vehicle | + ~350% |
| Combination | - ~40% (Regression) | |
| PDX Model 2 (KRAS G12D) | Vehicle | + ~300% |
| Combination | - ~60% (Regression) |
Table 3: In vivo anti-tumor efficacy of this compound and LY3214996 combination in pancreatic cancer xenograft models. [1]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound, LY3214996, or the combination of both.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The Combination Index (CI) was calculated using software like CompuSyn to determine synergism, additivity, or antagonism.[1]
Western Blot Analysis
-
Cell Lysis: Cells treated with the inhibitors were lysed to extract proteins.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against phosphorylated RSK1 (pRSK1), a downstream target of ERK, and total RSK1 as a loading control. Subsequently, membranes were incubated with corresponding horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Human pancreatic cancer cells or patient-derived tumor fragments were subcutaneously implanted into immunocompromised mice.[1]
-
Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into different treatment groups (vehicle, this compound alone, LY3214996 alone, and the combination).[1]
-
Drug Administration: Drugs were administered orally, typically on a daily schedule, for a defined period (e.g., 21 days).[1]
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to compare the anti-tumor effects between the different treatment groups.[1]
Conclusion
The preclinical data strongly support the synergistic anti-cancer activity of combining the SHP2 inhibitor this compound with the ERK1/2 inhibitor LY3214996 in KRAS-mutant cancers, particularly pancreatic cancer. This combination effectively shuts down the MAPK signaling pathway, leading to decreased cell proliferation and increased apoptosis. These promising findings have paved the way for clinical investigation of this combination therapy in patients with KRAS-mutant solid tumors.[1]
References
- 1. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SHP2 Inhibition: A Comparative Guide to RMC-4550's Impact on the Tumor Microenvironment
An in-depth analysis of RMC-4550 versus other SHP2 inhibitors, evaluating their efficacy in modulating the tumor microenvironment, supported by experimental data and detailed protocols.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator in oncology, influencing both cancer cell proliferation and the surrounding tumor microenvironment (TME).[1] As a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 is a promising target for cancer therapy.[2] Allosteric inhibitors of SHP2, such as this compound, have shown potential in preclinical models to not only inhibit tumor growth but also to remodel the TME into a more anti-tumor state.[3][4] This guide provides a comparative analysis of this compound and other SHP2 inhibitors, with a focus on their effects on the TME, supported by experimental findings.
Mechanism of Action: SHP2 Inhibition and TME Modulation
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[5] By dephosphorylating specific targets, SHP2 facilitates the activation of the RAS/MAPK pathway, which is frequently hyperactivated in various cancers.[5] SHP2 inhibitors, including this compound, TNO155, and JAB-3068, are allosteric inhibitors that bind to a pocket in the inactive conformation of SHP2, stabilizing it and preventing its activation.[6][7]
Beyond its direct effects on tumor cells, SHP2 is a key regulator of the immune landscape within the TME.[1] It is involved in signaling pathways of various immune cells, including T lymphocytes and macrophages.[5] Notably, SHP2 is recruited by immune checkpoint receptors like PD-1, contributing to the suppression of T-cell activity.[5] Therefore, inhibiting SHP2 can have a dual benefit: directly targeting the tumor and activating an anti-tumor immune response.[1]
Comparative Analysis of SHP2 Inhibitors on the Tumor Microenvironment
The following tables summarize the quantitative data from preclinical studies on the effects of this compound and other SHP2 inhibitors on key components of the tumor microenvironment.
Table 1: Effect of SHP2 Inhibitors on Immune Cell Infiltration in Tumors
| Compound | Model System | Change in CD8+ T cells | Change in M1 Macrophages (anti-tumor) | Change in M2 Macrophages (pro-tumor) | Reference |
| This compound | Syngeneic mouse models | Increased infiltration | Increased | Selective depletion | [3][8] |
| TNO155 | MC38 tumor model | - | - | - | [9] |
| JAB-3312 | Syngeneic mouse model | Enhanced cytotoxicity | - | - | [10] |
Data for TNO155 and JAB-3312 on macrophage polarization were not explicitly quantified in the provided search results.
Table 2: In Vivo Anti-Tumor Efficacy of SHP2 Inhibitors
| Compound | Model System | Tumor Growth Inhibition | Combination Synergy | Reference |
| This compound | PDAC mouse models | Significant tumor regression | Synergistic with ERK inhibitor (LY3214996) | [4] |
| This compound | Non-small-cell lung cancer PDX | Blocked tumor growth or caused shrinkage | - | [11] |
| TNO155 | EGFR-mutant lung cancer models | - | Combination benefit with EGFR inhibitors | [12] |
| TNO155 | KRAS G12C cancer cells | - | Enhanced efficacy of KRAS G12C inhibitors | [12] |
| JAB-3312 | KRAS-mutated cancer models | Enhanced tumor growth inhibition | Synergistic with MEK inhibitors and anti-PD-1 | [10][13] |
Experimental Protocols
In Vivo Tumor Model and Immune Profiling
Objective: To evaluate the in vivo anti-tumor efficacy and the effect of SHP2 inhibitors on the tumor immune microenvironment.
Methodology:
-
Animal Model: 6- to 8-week-old female C57BL/6J mice are used.[14]
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma) are implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound, an alternative SHP2 inhibitor, or combination therapy. Drugs are administered via oral gavage at specified doses and schedules (e.g., this compound at 30 mg/kg daily).[14]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Immune Profiling by Flow Cytometry: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, F4/80, CD11c, MHC-II, CD206).
-
Data Analysis: The percentage and absolute number of different immune cell populations within the tumor are quantified using a flow cytometer.
Macrophage Polarization Assay
Objective: To assess the direct effect of SHP2 inhibitors on macrophage polarization.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.
-
Polarization: BMDMs are polarized towards an M2 phenotype by stimulation with IL-4 and IL-13.
-
Treatment: Polarized BMDMs are treated with different concentrations of this compound or other SHP2 inhibitors.
-
Analysis of Polarization Markers:
-
qRT-PCR: RNA is extracted from the treated macrophages, and the expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Fizz1) is quantified.
-
Flow Cytometry: Cells are stained for surface markers characteristic of M1 (e.g., CD86) and M2 (e.g., CD206) macrophages.
-
-
Data Analysis: The relative expression of polarization markers is compared between treated and untreated cells.
Visualizing the Molecular and Experimental Landscape
SHP2 Signaling Pathway
Caption: SHP2's role in the RAS/MAPK pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Immune Profiling
Caption: Workflow for assessing immune cell changes in tumors after treatment.
Conclusion
This compound and other SHP2 inhibitors represent a promising class of anti-cancer agents with a dual mechanism of action that impacts both the tumor and its microenvironment. Preclinical data strongly suggest that these inhibitors can reprogram the TME to be more favorable for an anti-tumor immune response, primarily by increasing the infiltration of cytotoxic T cells and shifting the macrophage balance from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[3][8] The synergistic effects observed when combining SHP2 inhibitors with other targeted therapies or immune checkpoint blockade highlight their potential as a cornerstone of future cancer treatment regimens.[4][10][13] Further clinical investigation is warranted to fully elucidate the therapeutic benefits of SHP2 inhibition in various cancer types.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. medkoo.com [medkoo.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 12. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4550 vs. MEK Inhibitors in KRAS-Mutant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutant cancers is rapidly evolving. Among the most promising strategies are the inhibition of the upstream regulator SHP2 and the downstream effector MEK. This guide provides an objective comparison of the SHP2 inhibitor RMC-4550 and various MEK inhibitors (such as trametinib, selumetinib, and binimetinib), supported by preclinical and clinical data. The focus is on their distinct mechanisms of action, individual efficacy, and the compelling rationale for their combined use to overcome therapeutic resistance.
Introduction to Targeting the RAS-MAPK Pathway
KRAS mutations are prevalent in numerous cancers, leading to constitutive activation of the RAS-MAPK signaling pathway and driving tumor cell proliferation and survival.[1] Efforts to directly target mutant KRAS have historically been challenging.[2] This has led to the development of inhibitors that target key nodes upstream and downstream of RAS. This compound, a potent and selective allosteric inhibitor of SHP2, acts upstream by modulating RAS activation.[3] In contrast, MEK inhibitors like trametinib, selumetinib, and binimetinib target the downstream kinases MEK1 and MEK2.[4]
Mechanism of Action: Distinct Roles in Pathway Inhibition
This compound and MEK inhibitors target the same critical signaling pathway but at different points, leading to distinct biological consequences and opportunities for synergistic combination.
This compound (SHP2 Inhibitor): SHP2 is a non-receptor protein tyrosine phosphatase that is essential for signal transduction from receptor tyrosine kinases (RTKs) to RAS.[5] By inhibiting SHP2, this compound prevents the dephosphorylation of docking proteins, thereby reducing the activation of RAS and subsequent downstream signaling through the MAPK pathway.[3] This upstream inhibition can prevent the reactivation of the pathway, a common mechanism of resistance to downstream inhibitors.[5]
MEK Inhibitors (e.g., Trametinib, Selumetinib, Binimetinib): These are allosteric inhibitors of MEK1 and MEK2, kinases that are immediately downstream of RAF and upstream of ERK. By binding to a pocket adjacent to the ATP-binding site, they prevent MEK from phosphorylating and activating ERK.[4] This directly blocks a critical step in the signal cascade, leading to decreased cell proliferation and, in some cases, apoptosis.[6] However, inhibition of MEK can lead to feedback activation of upstream components like RTKs, which can reactivate the pathway and limit the efficacy of MEK inhibitors as a monotherapy.[5]
Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor activity of both this compound and MEK inhibitors in various KRAS-mutant cancer models.
In Vitro Cell Viability
While direct head-to-head comparisons are limited, available data indicates that both classes of drugs can inhibit the proliferation of KRAS-mutant cancer cell lines. The potency, as measured by the half-maximal inhibitory concentration (IC50), can vary depending on the specific cell line and the KRAS mutation subtype.
Table 1: Representative In Vitro IC50 Values for MEK Inhibitors in KRAS-Mutant Cell Lines
| Cell Line (Cancer Type) | KRAS Mutation | MEK Inhibitor | IC50 (nM) |
|---|---|---|---|
| H358 (NSCLC) | G12C | Selumetinib | 10-14[7] |
| A549 (NSCLC) | G12S | Selumetinib | >5000 |
| SW620 (Colorectal) | G12V | Selumetinib | <5000 |
| HCT116 (Colorectal) | G13D | Selumetinib | <5000 |
In Vivo Tumor Growth Inhibition
Xenograft and patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of these inhibitors.
Table 2: In Vivo Efficacy of this compound and MEK Inhibitors in KRAS-Mutant Xenograft Models
| Model (Cancer Type) | KRAS Mutation | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Response | Reference |
|---|---|---|---|---|---|
| MiaPaCa-2 Xenograft (Pancreatic) | G12C | This compound | 10 mg/kg daily | Partial tumor growth reduction | [5] |
| KCPmut Orthotopic (Pancreatic) | G12D | This compound | 10 mg/kg daily | Significant inhibition of tumor growth | [5] |
| LUN092 PDX (NSCLC) | G12C | This compound | 10 mg/kg & 30 mg/kg daily | 65% and 96% TGI, respectively | [8] |
| LUN156 PDX (NSCLC) | G12C | This compound | 10 mg/kg & 30 mg/kg daily | 75% and 89% TGI, respectively | [8] |
| A549 Xenograft (NSCLC) | G12S | Selumetinib | 25 mg/kg twice daily | Significant reduction in tumor volume | [9] |
| KRAS-mutant CRC PDX | Various | Trametinib + Cetuximab | Not specified | Partial Response in some models |
| KRAS-mutant CRC Xenograft | G12V | Trametinib (low dose) | 0.1 mg/kg | Suppressed tumor growth |[6] |
The Rationale for Combination Therapy
A significant finding from preclinical research is the synergistic effect of combining SHP2 and MEK inhibitors. Treatment with a MEK inhibitor alone can lead to adaptive resistance through feedback reactivation of the MAPK pathway, often mediated by upstream RTKs.[5] By co-administering a SHP2 inhibitor like this compound, this feedback loop can be blocked, leading to a more sustained and potent inhibition of MAPK signaling.[5] Studies have shown that the combination of a SHP2 inhibitor and a MEK inhibitor leads to superior anti-tumor activity and can induce tumor regression in models where single agents are only partially effective.[5]
Clinical Data in KRAS-Mutant Cancers
While preclinical data for this compound is promising, especially in combination, clinical data is still emerging. In contrast, MEK inhibitors have been more extensively studied in the clinic, with mixed results as monotherapy in KRAS-mutant cancers.
Table 3: Summary of Clinical Trial Outcomes for MEK Inhibitors in KRAS-Mutant NSCLC
| MEK Inhibitor | Combination Agent | Phase | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Findings & Reference |
|---|---|---|---|---|---|---|
| Selumetinib | Docetaxel | II | 37% (vs. 0% with placebo) | 5.3 months (vs. 2.1 months) | 9.4 months (vs. 5.2 months, not significant) | Promising efficacy but increased adverse events. |
| Selumetinib | Docetaxel | III (SELECT-1) | 20.1% (vs. 13.7% with placebo) | 3.9 months (vs. 2.8 months) | 8.7 months (vs. 7.9 months) | Did not meet primary endpoint of improving PFS. |
| Trametinib | Docetaxel | I/II | 28% in KRAS-mutant NSCLC | Not Reported | Not Reported | Showed some anti-tumor activity. |
| Binimetinib | Hydroxychloroquine | II | 0% (11.1% stable disease) | 1.9 months | 5.3 months | Did not show significant anti-tumor activity. |
Clinical trials investigating this compound (and other SHP2 inhibitors) in combination with various agents, including MEK inhibitors and KRAS G12C inhibitors, are ongoing.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key assays used to evaluate this compound and MEK inhibitors.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate KRAS-mutant cancer cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, a MEK inhibitor, or the combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values.
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Treat cells with the inhibitors for a specified time (e.g., 2, 6, 24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 1-5 million KRAS-mutant cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups (vehicle, this compound, MEK inhibitor, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment groups.
Conclusion
This compound and MEK inhibitors represent two distinct and promising approaches to targeting KRAS-mutant cancers. While MEK inhibitors directly block a key downstream kinase, their efficacy as monotherapy has been limited, in part due to adaptive resistance mechanisms that lead to pathway reactivation. This compound, by inhibiting the upstream activator SHP2, not only demonstrates single-agent activity in some models but also offers a powerful strategy to abrogate this resistance when used in combination with MEK inhibitors. The strong preclinical rationale for this "vertical inhibition" strategy is now being explored in clinical trials and holds the potential to significantly improve outcomes for patients with KRAS-mutant tumors. Future research will likely focus on optimizing these combination therapies and identifying biomarkers to select patients most likely to benefit.
References
- 1. ispor.org [ispor.org]
- 2. A randomized phase II study of the MEK1/MEK2 inhibitor trametinib (GSK1120212) compared with docetaxel in KRAS-mutant advanced non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
RMC-4550 and Checkpoint Blockade: A Synergistic Alliance in Preclinical Cancer Models
For Immediate Release to the Research Community
A growing body of preclinical evidence suggests that the combination of RMC-4550, a potent and selective allosteric inhibitor of SHP2, with immune checkpoint blockade presents a promising therapeutic strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. This guide provides a comprehensive comparison of the efficacy of this compound in combination with checkpoint inhibitors versus monotherapy, supported by experimental data from key preclinical studies.
Unlocking a Dual Anti-Cancer Strategy
This compound targets the protein tyrosine phosphatase SHP2, a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that promotes cell growth and survival through the RAS-MAPK pathway.[1] Beyond its direct impact on tumor cell proliferation, SHP2 is also implicated in regulating the tumor microenvironment and immune responses.[2]
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, function by releasing the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells. However, the efficacy of checkpoint blockade can be limited by primary or acquired resistance mechanisms within the tumor microenvironment.
The combination of this compound with checkpoint blockade is founded on a strong scientific rationale:
-
Direct Tumor Growth Inhibition: this compound inhibits the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers, leading to reduced tumor cell proliferation and survival.
-
Modulation of the Tumor Microenvironment: this compound has been shown to decrease the population of immunosuppressive M2-like tumor-associated macrophages (TAMs) and increase the infiltration of anti-tumor M1-like macrophages and CD8+ T cells.[2]
-
Synergistic Immune Activation: By both directly targeting the tumor and fostering a more immune-permissive microenvironment, this compound can sensitize tumors to the effects of checkpoint inhibitors, leading to a more robust and durable anti-tumor immune response.
Preclinical Efficacy: A Comparative Analysis
Key preclinical studies have demonstrated the enhanced anti-tumor activity of this compound in combination with checkpoint inhibitors in syngeneic mouse models, which have a fully competent immune system.
Tumor Growth Inhibition and Survival in Syngeneic Mouse Models
The following tables summarize the quantitative data from a pivotal study by Quintana et al. in Cancer Research (2020), showcasing the superiority of the combination therapy in various cancer models.
Table 1: Efficacy of this compound in Combination with Anti-PD-L1 in the CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor-Free Mice at Study End |
| Vehicle | ~1500 | 0/10 |
| This compound (30 mg/kg, daily) | ~800 | 0/10 |
| Anti-PD-L1 | ~1200 | 0/10 |
| This compound + Anti-PD-L1 | ~200 | 4/10 |
Table 2: Efficacy of this compound in Combination with Anti-CTLA4 in the CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor-Free Mice at Study End |
| Vehicle | ~1500 | 0/10 |
| This compound (30 mg/kg, daily) | ~800 | 0/10 |
| Anti-CTLA4 | ~600 | 1/10 |
| This compound + Anti-CTLA4 | <100 | 6/10 |
Table 3: Efficacy of this compound in Combination with Anti-PD-1 in the MC38 Colon Adenocarcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Tumor-Free Mice at Study End |
| Vehicle | ~2000 | 0/8 |
| This compound (30 mg/kg, daily) | ~1200 | 0/8 |
| Anti-PD-1 | ~500 | 2/8 |
| This compound + Anti-PD-1 | <200 | 5/8 |
These data consistently demonstrate that the combination of this compound with checkpoint inhibitors results in significantly greater tumor growth inhibition and a higher rate of complete tumor regression compared to either agent alone.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited above, based on the study by Quintana et al., 2020.
Syngeneic Mouse Tumor Models
-
Animal Models: Female BALB/c mice (for CT26 and A20 tumors) and C57BL/6 mice (for MC38 tumors), aged 6-8 weeks, were used. All animal procedures were conducted in accordance with institutional guidelines.[3][4][5][6][7]
-
Tumor Cell Implantation: CT26 colon carcinoma, MC38 colon adenocarcinoma, or A20 lymphoma cells were cultured under standard conditions. A total of 1 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) were injected subcutaneously into the flank of the mice.
-
Treatment Administration:
-
This compound: Administered orally, once daily, at a dose of 30 mg/kg, formulated in a vehicle solution.
-
Checkpoint Inhibitors: Anti-PD-L1, anti-CTLA4, and anti-PD-1 antibodies were administered via intraperitoneal injection at a dose of 10 mg/kg, typically on days 6, 9, and 12 post-tumor implantation.
-
-
Efficacy Assessment:
-
Tumor volume was measured two to three times per week using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight was monitored as an indicator of toxicity.
-
Survival was monitored, and mice were euthanized when tumor volume reached a predetermined endpoint or upon signs of excessive morbidity.
-
Immunophenotyping by Flow Cytometry
-
Tumor Digestion: At the study endpoint, tumors were excised, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, Gr-1) to identify and quantify different immune cell populations.
-
Analysis: Stained cells were analyzed on a flow cytometer, and the data were processed using appropriate software to determine the percentage and absolute number of different immune cell subsets within the tumor microenvironment.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and the rationale for the combination therapy.
Caption: this compound and Checkpoint Blockade Signaling Pathways.
Caption: In Vivo Efficacy Study Experimental Workflow.
Conclusion
The preclinical data strongly support the hypothesis that combining the SHP2 inhibitor this compound with checkpoint blockade represents a powerful therapeutic strategy. This combination not only exerts direct anti-tumor effects through inhibition of the RAS-MAPK pathway but also reshapes the tumor microenvironment to be more responsive to immunotherapy. The observed synergy, leading to enhanced tumor regression and increased survival in preclinical models, provides a compelling rationale for the continued clinical investigation of this combination in patients with various solid tumors.
References
- 1. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous and Induced Animal Models for Cancer Research [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Revolutionizing Cancer Therapy: A Comparative Guide to RMC-4550 and its Correlation with Specific Cancer Mutations
For Immediate Release
This guide provides a comprehensive comparison of the preclinical and clinical data of the SHP2 inhibitor RMC-4550 and other emerging SHP2 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SHP2 phosphatase in cancers with specific genetic alterations. This document summarizes key efficacy data, outlines experimental methodologies for cited studies, and visualizes the complex signaling pathways and therapeutic correlations.
Introduction to SHP2 Inhibition and this compound
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK pathway, a key driver of cell proliferation and survival.[1][2] Gain-of-function mutations in PTPN11 are oncogenic, and SHP2 is implicated in the development and progression of various cancers.[1][2]
This compound is a potent and selective allosteric inhibitor of SHP2.[3] It stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling.[3] Preclinical studies have demonstrated the anti-tumor activity of this compound in a range of cancer models, particularly those harboring mutations that activate the RAS-MAPK pathway.[4][5][6]
Preclinical Efficacy of this compound
This compound has shown significant anti-proliferative effects in various cancer cell lines and has demonstrated tumor growth inhibition in in vivo xenograft models.
In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Sensitive (< 2 µM) | [5] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Synergistic with ERK inhibitor | [7] |
| KYSE-520 | Esophageal Cancer | EGFR amplification | pERK IC50: 39 nM | [3] |
| Molm14, MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Sensitive | [8] |
| Kasumi1, SKNO1 | Acute Myeloid Leukemia | KIT mutant | Sensitive | [8] |
| UKE1, SET2 | Myeloproliferative Neoplasm | JAK2 V617F | Sensitive | [4] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Key Mutations | Treatment | Tumor Growth Inhibition (TGI) / Regression | Reference |
| LUN023 PDX | Non-Small Cell Lung Cancer | BRAF D594N | 30 mg/kg daily | -34% (Regression) | [9] |
| LUN092 PDX | Non-Small Cell Lung Cancer | KRAS G12C | 30 mg/kg daily | 96% TGI | [9] |
| LUN156 PDX | Non-Small Cell Lung Cancer | KRAS G12C | 30 mg/kg daily | 89% TGI | [9] |
| TH77 PDX | Sarcoma | NF1 S1759C | 30 mg/kg daily | 69% TGI | [9] |
| KYSE-520 | Esophageal Cancer | EGFR amplification | Dose-dependent | Efficacy consistent with pERK inhibition | [3] |
| Molm14 | Acute Myeloid Leukemia | FLT3-ITD, NRAS G12C | 30 mg/kg (with Venetoclax) | Significantly decreased leukemia burden and improved survival | [8] |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | (with LY3214996) | >30% tumor volume reduction | [7] |
Clinical Landscape of SHP2 Inhibitors
Several SHP2 inhibitors are currently in clinical development, both as monotherapies and in combination with other targeted agents. RMC-4630 is the clinical-grade equivalent of this compound.
| Drug | Clinical Trial (Identifier) | Cancer Types | Key Mutations Targeted | Key Findings | Reference |
| RMC-4630 | Phase 1 (NCT03634982) | Solid Tumors | KRAS G12C, NF1 LOF, BRAF Class 3 | Monotherapy showed anti-tumor activity. In KRAS G12C NSCLC, a decrease in variant allele frequency in ctDNA was observed in 56% of patients. One patient with a KRAS G12C NSCLC had a partial response. One patient with NF1 LOF uterine cancer had a complete response. | [10] |
| RMC-4630 + Sotorasib | CodeBreaK 101c (Phase 1b) | KRAS G12C-mutated Solid Tumors | KRAS G12C | Combination was safe and tolerable with promising and durable clinical activity in NSCLC patients. | [11] |
| TNO155 | Phase 1 (NCT03114319) | Advanced Solid Tumors | Various (CRC, GIST, NSCLC) | Favorable pharmacokinetics and tolerability. Best observed response was stable disease in 20% of patients. Evidence of target inhibition at doses ≥20 mg/day. | [12][13] |
| TNO155 + Adagrasib | Phase 1/2 (NCT04330664) | Advanced Solid Tumors | KRAS G12C | Combination being evaluated. | [14][15] |
| JAB-3068 / JAB-3312 | Phase 1/2a | Solid Tumors | Various | Monotherapy MTD and RP2D identified. Early clinical response observed in certain tumor types. | [16][17][18] |
Combination Strategies Targeting Adaptive Resistance
A key strategy in utilizing SHP2 inhibitors is to combine them with other targeted therapies to overcome adaptive resistance mechanisms.
| Combination | Cancer Model | Key Mutations | Rationale | Key Findings | Reference |
| This compound + LY3214996 (ERK inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS | Overcoming adaptive resistance to RAS pathway inhibition | Synergistic anti-cancer activity in vitro and significant tumor regression in vivo. | [7] |
| This compound + Venetoclax (BCL2 inhibitor) | Acute Myeloid Leukemia (AML) | FLT3, KIT | SHP2 inhibition increases dependency on BCL2 | Potent synergy in vitro and in vivo, leading to decreased leukemia burden and improved survival. | [8] |
| SHP2i + MEKi | KRAS-driven cancers | KRAS | Prevent adaptive MEK inhibitor resistance | Combination inhibits or prevents tumor growth and promotes tumor regression. | |
| SHP2i + KRAS G12C inhibitor | KRAS G12C mutant cancers | KRAS G12C | Overcome bypass signaling-mediated resistance | Combination therapy shows promise in clinical trials. | [11] |
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: SHP2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for evaluating SHP2 inhibitors.
Caption: Correlation between cancer mutations and this compound response.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound and other SHP2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or other inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Phospho-ERK
-
Cell Lysis: Plate cells and treat with inhibitors as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (e.g., p44/42 MAPK) and total ERK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
In Vivo Xenograft Study
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice daily via oral gavage at the desired dose (e.g., 10-30 mg/kg). The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study. Excise the tumors for biomarker analysis (e.g., immunohistochemistry for pERK).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.
Conclusion
This compound and other SHP2 inhibitors represent a promising therapeutic strategy for a variety of cancers, particularly those with activating mutations in the RAS-MAPK pathway. Preclinical and emerging clinical data demonstrate their potential as both monotherapies and in combination with other targeted agents to overcome resistance. The correlation of response with specific mutations underscores the importance of patient stratification in the clinical development of these agents. The experimental protocols provided herein offer a framework for the continued investigation and validation of SHP2 inhibitors in the quest for more effective and personalized cancer therapies.
References
- 1. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jab-3068 - My Cancer Genome [mycancergenome.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ir.revmed.com [ir.revmed.com]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. A Phase 1/2 Trial of MRTX849 in Combination with TNO155 in Patients with Advanced Solid Tumors with KRAS G12C Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 15. researchgate.net [researchgate.net]
- 16. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 17. jacobiopharma.com [jacobiopharma.com]
- 18. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
Independent Validation of RMC-4550's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of RMC-4550, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). The information presented is collated from independent preclinical studies, offering insights into its efficacy as a monotherapy and in combination with other targeted agents across various cancer models.
Executive Summary
This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those for pancreatic cancer, acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and myeloproliferative neoplasms (MPNs). As a SHP2 inhibitor, this compound targets a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in cancer. This guide summarizes key quantitative data on its potency, its efficacy in combination therapies, and details the experimental protocols used in these validation studies.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| Full-length SHP2 (enzymatic assay) | - | 0.583 | [1] |
| PC9 | Non-Small Cell Lung Cancer | 39 | [2] |
| KYSE-520 | Esophageal Cancer | 4550 | [3] |
| Calu-1 | Non-Small Cell Lung Cancer | 7 (pERK inhibition) | [4] |
| NCI-H358 | Non-Small Cell Lung Cancer | < 2000 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | < 2000 | [4] |
Comparison with Other SHP2 Inhibitors
This compound has shown superior potency compared to the first-generation SHP2 inhibitor, SHP099.
| Inhibitor | Full-length SHP2 IC50 (nM) | Reference |
| This compound | 0.583 | [1] |
| SHP099 | 53.7 | [1] |
In Vivo Efficacy of this compound in Combination Therapies
Preclinical studies have highlighted the synergistic effects of this compound when combined with other targeted therapies.
| Cancer Model | Combination Partner | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | LY3214996 (ERK inhibitor) | Significant tumor regression and superior disruption of the MAPK pathway compared to single agents.[5] | [5] |
| Acute Myeloid Leukemia (AML) Xenografts (Molm14) | Venetoclax (BCL2 inhibitor) | Significantly decreased leukemia burden and improved survival compared to single agents.[6] | [6] |
| Myeloproliferative Neoplasm (MPN) Mouse Model | Ruxolitinib (JAK2 inhibitor) | Antagonized MPN phenotypes and increased survival.[7] | [7] |
| KRAS-mutant NSCLC Xenografts | RMC-4998 (RAS(ON) G12C inhibitor) | Reduced rebound of ERK phosphorylation and resulted in a stronger reduction in cell viability. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 1.5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[8]
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or other inhibitors. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-ERK (pERK)
-
Cell Lysis: Treat cells with this compound for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., from Cell Signaling Technology) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[9]
Apoptosis Assay (Annexin V)
-
Cell Treatment: Treat cells with the indicated compounds for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG) for patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).[5]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of the mice. For PDX models, implant small tumor fragments.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound and/or combination agents via oral gavage or other appropriate routes at the specified doses and schedules.[5][6]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Analyze tumors for pharmacodynamic markers (e.g., pERK levels by western blot or immunohistochemistry).
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits SHP2, blocking RAS/MAPK signaling.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of this compound's anti-tumor activity.
Logical Relationship of Combination Therapy
Caption: this compound combination therapy leads to synergistic anti-tumor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for RMC-4550: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for RMC-4550 is publicly available. The following disposal procedures are based on general best practices for handling potent, non-volatile, solid organic compounds used in research settings. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Waste Characterization and Handling Summary
All waste containing this compound should be treated as hazardous chemical waste. Proper identification, segregation, and labeling are the first steps in a compliant disposal process.
| Parameter | Guideline | Source/Justification |
| Waste Type | Hazardous Chemical Waste | Assumed based on its nature as a potent, biologically active compound. |
| Physical Form | Solid (as supplied), or dissolved in solvent (e.g., DMSO). | General knowledge of research compounds. |
| Primary Hazard | Potentially toxic, biologically active. | Precautionary principle for novel research compounds. |
| Compatible Container | Clearly labeled, leak-proof, screw-cap container (e.g., high-density polyethylene - HDPE). | General chemical waste guidelines.[1] |
| Labeling | "Hazardous Waste," full chemical name ("this compound"), concentration, and date. | Standard laboratory practice and regulatory requirements.[2] |
| Storage | In a designated, secure, and well-ventilated hazardous waste accumulation area. Segregate from incompatible materials. | Best practices for chemical storage.[1][3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the disposal of pure this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, compatible hazardous waste container.[3]
-
Ensure the container is clearly labeled "Hazardous Waste: this compound and associated lab debris."
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used. Do not mix aqueous waste with solvent-based waste.
-
The container must be clearly labeled with the full names of all chemical constituents, including "this compound," and their approximate concentrations.[2]
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Container Management
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag that includes the full chemical name, the words "Hazardous Waste," the accumulation start date, and the responsible researcher's name.[2]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.[2]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup instructions. In its absence, follow general procedures for potent solid compounds.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Contact your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before reuse, servicing, or disposal.
-
Initial Cleaning: Remove any visible residue by wiping with a disposable cloth dampened with a suitable solvent.
-
Decontamination:
-
For non-sensitive surfaces, wipe down with a 1:10 bleach solution, followed by a rinse with 70% ethanol to prevent corrosion.[4]
-
For sensitive equipment, follow the manufacturer's cleaning guidelines.
-
-
Waste Disposal: All cleaning materials (wipes, cloths, etc.) must be disposed of as solid hazardous waste.
-
Verification: For equipment being transferred or disposed of, a formal decontamination certification may be required by your institution.[5]
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. cmich.edu [cmich.edu]
Essential Safety and Operational Guide for Handling RMC-4550
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the SHP2 Inhibitor, RMC-4550.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective allosteric inhibitor of SHP2. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound is a potent anti-cancer agent and should be handled with care, following all institutional and national safety regulations for hazardous compounds.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound in either solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy gloves (nitrile or latex) | Provides maximum protection against accidental skin contact. The outer glove should be changed immediately if contaminated. |
| Eye Protection | Safety goggles or a full-face shield | Protects against splashes or aerosols of the compound. |
| Body Protection | Solid-front, disposable barrier gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood or a Class II B2 biological safety cabinet that is exhausted to the outside. | Minimizes the risk of inhalation of the compound, especially when handling the solid form or preparing solutions. |
Engineering Controls:
All manipulations of this compound, including weighing, reconstitution, and addition to experimental systems, must be performed in a certified chemical fume hood or an appropriate biological safety cabinet.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Operational Plans: Reconstitution and Storage
Proper preparation and storage of this compound solutions are critical for experimental reproducibility and to maintain the compound's stability.
Reconstitution:
This compound is typically supplied as a solid. The compound is soluble in DMSO.[1][2]
Recommended Solvents and Storage:
| Solvent | Storage Temperature | Stability |
| Dimethyl Sulfoxide (DMSO) | -20°C or -80°C | Stock solutions in DMSO can be stored for extended periods at low temperatures. |
Stock Solution Preparation (Example):
To prepare a 10 mM stock solution of this compound (Molecular Weight: 437.4 g/mol ), dissolve 4.37 mg of the compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
As an antineoplastic agent, this compound and all contaminated materials must be disposed of as hazardous chemical waste.[3]
| Waste Type | Disposal Procedure |
| Unused this compound (solid or solution) | Collect in a designated, properly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated chemotherapy waste container. |
| Contaminated PPE (gloves, gown) | Place in a sealed bag within the chemical fume hood/BSC and then into the chemotherapy waste container. |
| Sharps (needles, syringes) | If empty, dispose of in a sharps container for chemotherapy waste. If containing residual this compound, dispose of as hazardous chemical waste in a designated sharps container.[3] |
Mechanism of Action and Signaling Pathway
This compound is a potent, selective, and allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs), regulating the RAS/MAPK and PI3K/AKT signaling pathways.[6][7] By stabilizing the auto-inhibited conformation of SHP2, this compound prevents its activation and subsequent downstream signaling, leading to reduced cell proliferation and survival in cancer cells with aberrant RAS/MAPK pathway activation.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
